16-Epi-latrunculin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-WAXGXQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 16-Epi-latrunculin B: Discovery, Isolation, and Biological Activity from Negombata magnifica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 16-Epi-latrunculin B, a potent actin polymerization inhibitor isolated from the Red Sea sponge Negombata magnifica. We detail its discovery, outline a composite methodology for its isolation and purification, and present its biological activities with a focus on its cytotoxic and antiviral effects. This document is intended to serve as a valuable resource for researchers in marine natural products, cell biology, and drug discovery, providing the necessary data and protocols to facilitate further investigation and development of this promising bioactive compound.
Introduction
The marine environment is a rich reservoir of unique and biologically active secondary metabolites, with marine sponges being a particularly prolific source. The sponge Negombata magnifica (formerly Latrunculia magnifica), a conspicuous inhabitant of Red Sea coral reefs, is known for producing a variety of bioactive compounds, including the well-studied latrunculin family of macrolides.[1][2] These compounds are of significant interest to the scientific community due to their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells involved in a myriad of cellular processes.
This compound is a stereoisomer of latrunculin B, also isolated from N. magnifica.[3] Like other latrunculins, it exerts its biological effects by binding to monomeric G-actin, thereby preventing its polymerization into filamentous F-actin.[4][5] This disruption of the actin cytoskeleton leads to a cascade of downstream effects, making this compound a valuable tool for studying actin-dependent cellular processes and a potential candidate for therapeutic development, particularly in oncology and virology.
Discovery and Sourcing
This compound was first discovered as a new natural product during investigations into the chemical constituents of the sponge Negombata magnifica collected from the Red Sea, near Hurghada, Egypt.[3] It was found to be an epimer of the co-occurring latrunculin B.[3] The genus Negombata is a known producer of various bioactive compounds, and the production of latrunculins is a notable characteristic.[2][4]
Isolation and Purification
The following is a detailed protocol for the isolation and purification of this compound from Negombata magnifica, based on established methods for the extraction of secondary metabolites from marine sponges.
Experimental Protocol: Isolation and Purification
-
Collection and Preparation of Sponge Material:
-
Collect specimens of Negombata magnifica from their natural habitat.
-
Immediately freeze the collected sponge material to preserve the chemical integrity of its constituents.
-
Prior to extraction, lyophilize the frozen sponge to remove water.
-
Grind the dried sponge material into a fine powder to increase the surface area for solvent extraction.
-
-
Solvent Extraction:
-
Macerate the powdered sponge material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature.
-
Perform the extraction exhaustively (e.g., 3 x 24 hours) to ensure the complete transfer of secondary metabolites into the solvent.
-
Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of MeOH and water and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Monitor the bioactivity of each fraction using a preliminary assay (e.g., a cytotoxicity assay) to identify the fraction containing the compounds of interest. Latrunculins are typically found in the more polar fractions.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by EtOAc/MeOH).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles.
-
Further purify the latrunculin-containing fractions using high-performance liquid chromatography (HPLC), preferably on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of acetonitrile in water).
-
Collect peaks corresponding to latrunculin B and this compound. The identity and purity of the isolated compounds should be confirmed by spectroscopic methods (NMR, MS).
-
Biological Activity and Data
This compound exhibits significant biological activity, primarily attributed to its ability to disrupt the actin cytoskeleton. Its cytotoxic and antiviral properties have been evaluated, and the quantitative data are summarized below.
Quantitative Bioactivity Data
| Compound | Assay | Cell Line/Virus | Activity (IC₅₀/ED₅₀) | Reference |
| This compound | Cytotoxicity (MTT Assay) | HeLa | 3.9 µM | [6] |
| Latrunculin B | Cytotoxicity (MTT Assay) | HeLa | 1.4 µM | [6] |
| This compound | Cytotoxicity | Murine Tumor Cells (KA31T) | GI₅₀ = 1 µg/ml | [7] |
| This compound | Cytotoxicity | Murine Normal Cells (NIH3T3) | GI₅₀ = 4 µg/ml | [7] |
| This compound | Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | ED₅₀ = 1 µg/ml | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable curve-fitting software.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the disruption of actin polymerization. It binds to G-actin monomers, sequestering them and preventing their incorporation into F-actin filaments. This leads to the net depolymerization of the actin cytoskeleton.
Signaling Pathway: Disruption of Actin-Dependent Processes
The depolymerization of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways and processes that are dependent on a dynamic actin network.
Caption: Mechanism of action of this compound and its downstream cellular effects.
Experimental Workflow: From Sponge to Bioactive Compound
The overall workflow from the collection of the marine sponge to the identification and characterization of this compound is a multi-step process.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound, a natural product from the marine sponge Negombata magnifica, is a valuable addition to the family of latrunculin macrolides. Its potent activity as an inhibitor of actin polymerization makes it a powerful tool for cell biology research and a promising lead compound for the development of new therapeutics. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further explore the potential of this fascinating marine-derived molecule. Future studies should focus on elucidating the detailed structure-activity relationships of latrunculin analogs and exploring their efficacy in preclinical models of cancer and viral infections.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Truncated Latrunculins as Actin Inhibitors Targeting Plasmodium falciparum Motility and Host-Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Magnificines A and B, Antimicrobial Marine Alkaloids Featuring a Tetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione Backbone from the Red Sea Sponge Negombata magnifica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrunculin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 16-Epi-latrunculin B: Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural marine product 16-Epi-latrunculin B, focusing on its natural source, isolation, and what is currently understood about its biosynthesis. This document also summarizes its biological activities and explores its mechanism of action through the lens of key cellular signaling pathways.
Introduction to this compound
This compound is a macrolide, a class of natural products characterized by a large lactone ring. It is a stereoisomer of the more commonly known latrunculin B, differing in the configuration at the 16th carbon position.[1] Like other members of the latrunculin family, it is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells, making it a valuable tool in cell biology research and a potential lead compound in drug discovery.[2][3]
Natural Source and Isolation
This compound is a naturally occurring compound isolated from the Red Sea sponge Negombata magnifica (formerly known as Latrunculia magnifica).[1][4] This sponge is a rich source of various bioactive secondary metabolites, including several latrunculin analogs.[4]
Quantitative Yield of Latrunculins from Negombata magnifica
| Compound | Source Condition | Yield (mg/g of dry sponge) | Reference |
| Latrunculin B | Wild Negombata magnifica | 0.35 | [5] |
| Latrunculin B | Cultured Negombata magnifica (sea ranching) | 1.2 ± 0.16 | [5] |
Experimental Protocols: Isolation and Purification
The following is a representative protocol for the isolation and purification of this compound from the sponge Negombata magnifica, synthesized from methodologies described in the literature.[6]
Extraction
-
Sponge Preparation: Lyophilize (freeze-dry) the collected sponge material to a constant weight. Grind the dried sponge into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Macerate the powdered sponge material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. Perform this extraction multiple times (e.g., 3 x 2 L for 1 kg of dry sponge) to ensure exhaustive extraction of the metabolites.
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oily extract.
Chromatographic Purification
-
Initial Fractionation (VLC): Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol.
-
Silica Gel Column Chromatography: Further purify the fractions containing the latrunculins using silica gel flash column chromatography with a more refined gradient of ethyl acetate in n-hexane.
-
Size-Exclusion Chromatography: Subject the latrunculin-rich fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water. Monitor the elution profile using a UV detector.
Biosynthesis of this compound
The biosynthesis of latrunculins, including this compound, is believed to follow a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[2] These pathways are multi-enzyme assembly lines that build complex natural products from simple precursors.
While a detailed biosynthetic gene cluster for latrunculins has not yet been fully characterized, a general model can be proposed based on the structure of this compound. The biosynthesis likely involves the condensation of acetate units by a PKS system to form the polyketide backbone, followed by the incorporation of a cysteine-derived unit via an NRPS module to form the thiazolidinone ring. The final steps would involve macrocyclization, tailoring reactions such as hydroxylations and epimerizations, to yield the final product.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its ability to disrupt the actin cytoskeleton.
Quantitative Biological Activity Data
| Activity Type | Cell Line/Target | Measurement | Value | Reference |
| Cytotoxicity | HeLa cells | IC₅₀ | 3.9 µM | [6] |
| Cytotoxicity | Mouse KA31T tumor cells | GI₅₀ | 1 µg/ml | [7] |
| Cytotoxicity | Mouse NIH3T3 normal cells | GI₅₀ | 4 µg/ml | [7] |
| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | ED₅₀ | 1 µg/ml | [7] |
Mechanism of Action: Disruption of Actin Polymerization
The primary mechanism of action for all latrunculins is the inhibition of actin polymerization. They bind to monomeric globular actin (G-actin) in a 1:1 stoichiometry, preventing its incorporation into filamentous actin (F-actin).[2][3] This leads to a net depolymerization of existing actin filaments and a disruption of the cellular actin cytoskeleton.
Signaling Pathways Modulated by this compound
The disruption of the actin cytoskeleton by this compound has profound effects on various cellular processes that are regulated by actin dynamics, including cell motility, morphology, and survival. This perturbation intersects with key intracellular signaling pathways.
Intersection with the Rho GTPase Signaling Pathway
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are under the tight control of these GTPases and their downstream effectors. By disrupting the actin filament network, latrunculins can indirectly affect the activity and signaling output of the Rho GTPase pathway, leading to changes in cell adhesion, migration, and morphology.
Induction of Apoptosis
Prolonged disruption of the actin cytoskeleton can trigger programmed cell death, or apoptosis. The integrity of the actin network is crucial for maintaining cell structure and signaling, and its collapse can initiate apoptotic cascades. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locally excitable Cdc42 signals steer cells during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathway and gene cluster analysis of curacin A, an antitubulin natural product from the tropical marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and stereochemistry of 16-Epi-latrunculin B
An In-Depth Technical Guide to 16-Epi-latrunculin B: Chemical Structure and Stereochemistry
Introduction
This compound is a marine natural product first isolated from the Red Sea sponge Negombata magnifica.[1][2] It is a stereoisomer of the well-known actin polymerization inhibitor, latrunculin B.[1][3] Like other members of the latrunculin family, this compound interacts with monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton.[4] This activity makes it a valuable tool in cell biology research and a subject of interest in drug development due to its cytotoxic and antiviral properties.[1][3] This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a macrolide distinguished by a unique 2-thiazolidinone moiety attached to a 16-membered lactone ring, which incorporates a tetrahydropyran unit.[2] Its molecular formula is C₂₀H₂₉NO₅S.[5] The core structure is a bicyclic system, formally a 2,14-dioxabicyclo[11.3.1]heptadecane. The key difference from its parent compound, latrunculin B, lies in the stereochemistry at carbon 16.
Below is a logical diagram illustrating the relationship between Latrunculin B and its C-16 epimer.
Caption: Relationship between Latrunculin B and this compound.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | [5] |
| Molecular Formula | C₂₀H₂₉NO₅S | [5] |
| Molecular Weight | 395.5 g/mol | [5] |
| CAS Number | 444911-05-1 | [3] |
Stereochemistry
The defining feature of this compound is its stereochemical configuration. It is an epimer of latrunculin B, meaning it differs at only one of several chiral centers—specifically, at position C16.[1][6] The determination of its relative configuration was a critical step in its characterization and was achieved through a combination of advanced spectroscopic and computational methods.
The initial structural deduction was based on trends in proton (¹H) and carbon (¹³C) NMR chemical shifts and through-space proton-proton correlations observed in Nuclear Overhauser Effect (NOE) experiments.[1][6] A more definitive assignment was accomplished through a powerful computational approach. This involved calculating the complete set of vicinal and allylic coupling constants for all four possible diastereomers with differing configurations at C8 and C16. These theoretical values were then compared with the 28 experimentally determined coupling constants for both latrunculin B and this compound. The excellent correlation between the calculated values for the proposed structure and the experimental data (average deviation of 0.53 Hz) confirmed the assignment of the relative configuration.[1]
NMR Spectroscopic Data
The table below presents a comparison of the ¹H and ¹³C NMR chemical shifts for this compound and latrunculin B in CDCl₃, highlighting the differences that arise from the epimeric nature of C16.[6]
| Carbon No. | ¹³C δ (ppm) (this compound) | ¹³C δ (ppm) (Latrunculin B) | Δδ | ¹H δ (ppm) (this compound) | ¹H δ (ppm) (Latrunculin B) | Δδ |
| 2 | 174.5 | 174.5 | 0.0 | - | - | - |
| 3 | 69.2 | 68.9 | +0.3 | 4.98 | 5.01 | -0.03 |
| 4 | 123.4 | 123.1 | +0.3 | 5.68 | 5.66 | +0.02 |
| 5 | 137.9 | 138.1 | -0.2 | - | - | - |
| 6 | 39.8 | 39.9 | -0.1 | 2.23, 2.15 | 2.24, 2.16 | -0.01 |
| 7 | 28.1 | 28.1 | 0.0 | 1.68, 1.55 | 1.69, 1.55 | -0.01 |
| 8 | 134.5 | 134.8 | -0.3 | 5.12 | 5.11 | +0.01 |
| 9 | 126.1 | 125.9 | +0.2 | 5.35 | 5.38 | -0.03 |
| 10 | 32.5 | 32.5 | 0.0 | 2.35 | 2.35 | 0.00 |
| 11 | 22.1 | 22.1 | 0.0 | 1.01 | 1.01 | 0.00 |
| 12 | 41.1 | 41.1 | 0.0 | 1.60 | 1.60 | 0.00 |
| 13 | 36.3 | 36.3 | 0.0 | 1.83 | 1.83 | 0.00 |
| 14 | 24.9 | 24.8 | +0.1 | 1.50, 1.42 | 1.50, 1.42 | 0.00 |
| 15 | 73.1 | 73.0 | +0.1 | 4.02 | 4.02 | 0.00 |
| 16 | 98.1 | 97.9 | +0.2 | - | - | - |
| 17 | 62.9 | 62.8 | +0.1 | 4.45 | 4.45 | 0.00 |
| 18 | 34.5 | 34.5 | 0.0 | 3.38, 3.15 | 3.38, 3.15 | 0.00 |
| 19 | 172.1 | 172.1 | 0.0 | - | - | - |
| 20 | 16.5 | 16.5 | 0.0 | 0.95 | 0.95 | 0.00 |
| 21 | 20.9 | 20.9 | 0.0 | 1.05 | 1.05 | 0.00 |
Experimental Protocols
Isolation from Natural Source
This compound was co-isolated with latrunculin B from the sponge Negombata magnifica, collected in the Red Sea.[1] The general procedure involves extraction of the sponge tissue with organic solvents, followed by chromatographic separation to purify the individual compounds.
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. This compound | C20H29NO5S | CID 10000783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of 16-Epi-latrunculin B: A Technical Guide to its Mechanism of Action on Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton, a cornerstone of cellular architecture and dynamism, presents a compelling target for therapeutic intervention. Latrunculins, a class of marine-derived macrolides, are potent inhibitors of actin polymerization, offering valuable tools for cell biology research and potential as pharmacological agents. This technical guide delves into the mechanism of action of 16-Epi-latrunculin B, a stereoisomer of the well-characterized Latrunculin B. While direct quantitative data for this compound remains limited in publicly accessible literature, this document extrapolates its mechanism based on the extensive research conducted on its close analog, Latrunculin B. We will explore the molecular interactions with actin monomers, the consequent effects on filament dynamics, and the downstream cellular implications. This guide also provides detailed experimental protocols for key assays used to investigate these interactions and summarizes the available quantitative data for related compounds to offer a comparative context.
Introduction: The Latrunculin Family of Actin Inhibitors
The latrunculins are a family of natural toxins produced by certain species of sponges, most notably from the genus Latrunculia.[1] These compounds are characterized by a unique macrolide structure and are renowned for their ability to disrupt the actin cytoskeleton.[2] The primary mechanism of action for latrunculins involves binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[2][3] This interaction sequesters G-actin, preventing its incorporation into filamentous actin (F-actin), which ultimately leads to the depolymerization of existing actin filaments.[3][4]
Latrunculin A and Latrunculin B are the most extensively studied members of this family, with Latrunculin A generally exhibiting higher potency.[2] this compound is a more recently identified natural stereoisomer of Latrunculin B, isolated from the sponge Negombata magnifica.[5] While its structural similarity to Latrunculin B strongly suggests a comparable mechanism of action on actin polymerization, detailed biochemical and cellular characterization of this compound is not yet widely available. This guide will, therefore, draw heavily on the established knowledge of Latrunculin B to infer the activities of its 16-epimer.
Core Mechanism of Action: Sequestration of G-Actin
The fundamental mechanism by which latrunculins, and by extension this compound, disrupt the actin cytoskeleton is through the sequestration of G-actin monomers.[2][3] This process can be broken down into the following key steps:
-
Binding to G-actin: Latrunculins bind to a specific cleft on the G-actin monomer, near the nucleotide-binding site.[2] This binding is non-covalent and reversible.
-
Inhibition of Polymerization: The formation of the latrunculin-G-actin complex sterically hinders the ability of the actin monomer to associate with the growing barbed (+) end of an actin filament.[2]
-
Shift in Equilibrium: By effectively reducing the pool of polymerization-competent G-actin, the equilibrium between monomeric and filamentous actin is shifted towards depolymerization.
-
Filament Disassembly: The net result is a time- and concentration-dependent disassembly of existing F-actin structures within the cell.[4]
Figure 1. Mechanism of G-actin sequestration by this compound.
Quantitative Data on Latrunculin-Actin Interactions
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes key quantitative parameters for Latrunculin A and Latrunculin B to provide a basis for comparison. It is anticipated that the values for this compound would be in a similar range to those of Latrunculin B.
| Compound | Parameter | Value | Organism/System | Reference |
| This compound | IC50 / Kd | Data not available | ||
| Latrunculin B | IC50 (Growth Inhibition) | 7.1 µM | HCT116 cells | --INVALID-LINK-- |
| Latrunculin B | IC50 (Growth Inhibition) | 4.8 µM | MDA-MB-435 cells | --INVALID-LINK-- |
| Latrunculin B | Kd | ~60 nM (half-maximal disruption of cellular mechanical properties) | Fibroblasts | |
| Latrunculin A | Kd | 0.2 µM | In vitro |
Cellular Consequences of Actin Disruption by this compound
The disruption of the actin cytoskeleton by this compound is expected to have profound effects on a multitude of cellular processes that are dependent on dynamic actin remodeling. Based on studies with Latrunculin B, these include:
-
Inhibition of Cell Migration and Invasion: Actin dynamics are central to cell motility. By disrupting the formation of lamellipodia and filopodia, latrunculins inhibit the migration and invasion of cells, a property being explored in cancer research.[3]
-
Disruption of Endocytosis and Exocytosis: The internalization and externalization of vesicles are actin-dependent processes. Latrunculin B has been shown to inhibit endocytosis in pollen tubes, suggesting a conserved role for actin in vesicle trafficking.[6]
-
Alterations in Cell Signaling: The actin cytoskeleton acts as a scaffold for various signaling molecules. Disruption of this scaffold can lead to altered signaling cascades. For example, Latrunculin B treatment has been shown to affect the phosphorylation and localization of focal adhesion proteins like FAK and paxillin, and can modulate signaling pathways such as the Akt/PKB pathway.[7]
Figure 2. Downstream cellular effects of actin disruption by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on actin polymerization.
Pyrene-Actin Polymerization Assay
This is a widely used in vitro assay to monitor the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM ATP)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol:
-
Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer on ice. The final working solution should contain a percentage of pyrene-labeled actin (e.g., 5-10%). Keep on ice to prevent premature polymerization.
-
Reaction Setup: In a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Initiation of Polymerization: Add the actin monomer solution to the wells. Immediately add 1/10th the volume of 10x Polymerization Buffer to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (lag, elongation, and steady-state phases), typically 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. The effect of this compound is quantified by comparing the polymerization curves of treated samples to the vehicle control.
Figure 3. Experimental workflow for the pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of single actin filament dynamics at high resolution, providing detailed information on elongation, shortening, and severing events.
Materials:
-
Fluorescently labeled G-actin (e.g., Alexa Fluor 488)
-
Microscope slides and coverslips
-
TIRF microscope with appropriate laser lines and a sensitive camera
-
Flow cell chamber
-
Actin polymerization buffers as described above
Protocol:
-
Flow Cell Preparation: Assemble a flow cell chamber using a microscope slide and coverslip. The surface of the coverslip is typically coated to allow for the tethering of actin filaments.
-
Initiate Polymerization: In a microfuge tube, mix fluorescently labeled G-actin with polymerization buffer and the desired concentration of this compound or vehicle control.
-
Imaging: Immediately introduce the reaction mixture into the flow cell. Mount the slide on the TIRF microscope and begin acquiring time-lapse images.
-
Data Acquisition: Capture images at regular intervals (e.g., every 5-10 seconds) for a period that allows for the observation of filament growth and dynamics.
-
Image Analysis: Use image analysis software to measure the length of individual actin filaments over time. From these measurements, elongation and shortening rates can be calculated and compared between treated and control samples.
Conclusion and Future Directions
This compound, as a stereoisomer of Latrunculin B, is presumed to inhibit actin polymerization by sequestering G-actin monomers, thereby disrupting a wide array of fundamental cellular processes. While this guide provides a framework for understanding its mechanism of action based on the well-documented effects of other latrunculins, there is a clear and urgent need for direct experimental investigation of this specific compound.
Future research should focus on:
-
Quantitative Biochemical Assays: Determining the binding affinity (Kd) of this compound for G-actin and its IC50 for inhibiting actin polymerization using the assays described herein.
-
Comparative Studies: Directly comparing the potency and cellular effects of this compound with Latrunculin B to understand the impact of the C-16 stereochemistry on its activity.
-
Structural Biology: Co-crystallization of this compound with G-actin to elucidate the precise molecular interactions at the binding interface.
-
Cell-Based Assays: Characterizing the effects of this compound on cell migration, morphology, and specific signaling pathways in various cell types.
A thorough characterization of this compound will not only enhance our understanding of the structure-activity relationships within the latrunculin family but also potentially provide a more refined tool for the study of actin dynamics and for the development of novel therapeutics targeting the actin cytoskeleton.
References
- 1. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. adipogen.com [adipogen.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structure-Activity Relationship of 16-Epi-latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 16-Epi-latrunculin B, a naturally occurring stereoisomer of latrunculin B. The document details its mechanism of action as an actin polymerization inhibitor, summarizes available quantitative data on its biological activities, and provides detailed experimental protocols for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is a marine macrolide isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). It belongs to the latrunculin family of toxins, which are potent disruptors of the actin cytoskeleton. The core structure of latrunculins consists of a macrolide ring fused to a thiazolidinone moiety. This compound is an epimer of latrunculin B, differing in the stereochemistry at the C16 position. This subtle structural difference can influence its biological activity, making the study of its SAR crucial for understanding its therapeutic potential and for the design of novel actin-targeting agents.
The primary mechanism of action for latrunculins is the inhibition of actin polymerization. They bind to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, preventing its incorporation into filamentous actin (F-actin). This disruption of the actin cytoskeleton affects a multitude of cellular processes, including cell motility, division, and morphology, leading to cytotoxic and other biological effects.
Structure-Activity Relationship
The biological activity of latrunculins is intrinsically linked to their unique chemical structure. The macrolide ring and the thiazolidinone moiety are both critical for binding to G-actin.
Key Structural Features for Activity:
-
Thiazolidinone Ring: This heterocyclic moiety is essential for the interaction with G-actin. Modifications to this ring, such as N-alkylation, have been shown to abolish the biological activity of latrunculin B analogs, suggesting a strict requirement for the N-H group in the binding process.
-
Macrolide Ring: The conformation and functional groups of the macrolide ring play a significant role in the potency of latrunculins. The stereochemistry at various chiral centers, including the C16 position that distinguishes this compound from latrunculin B, can modulate the binding affinity for actin and, consequently, the biological activity.
-
Binding Site: Latrunculins bind to G-actin near the nucleotide-binding cleft, a region crucial for polymerization. This binding sterically hinders the association of G-actin monomers to the growing barbed end of the F-actin filament.
While latrunculin A is generally considered more potent than latrunculin B, the epimerization at C16 in this compound appears to result in a compound with comparable, albeit slightly reduced, activity to latrunculin B in some assays.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and its parent compound, latrunculin B, for comparative purposes.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| This compound | HeLa | MTT | IC50 | 3.9 | [1] |
| Latrunculin B | HeLa | MTT | IC50 | 1.4 | [1][2] |
Further cytotoxic data for this compound against murine tumor and normal cell lines (P388, L1210) has been reported in an abstract, but specific GI50 values were not available in the accessed literature.[3]
Table 2: Antiviral Activity Data
| Compound | Virus | Assay Type | Parameter | Value | Reference |
| This compound | Herpes Simplex Virus-1 (HSV-1) | Not Specified | ED50 | Data not available in abstract | [3] |
The antiviral activity of this compound against HSV-1 has been determined, but the specific ED50 value was not accessible in the reviewed literature.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Monomeric pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled G-actin
-
G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Prepare a stock solution of G-actin containing 10% pyrene-labeled actin in G-buffer.
-
In a 96-well plate, add the desired concentration of the test compound (this compound) or DMSO (vehicle control) to the wells.
-
Add the G-actin solution to each well to a final concentration of 2-4 µM.
-
Incubate the plate at room temperature for 5 minutes to allow the compound to interact with G-actin.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity at 1-minute intervals for 30-60 minutes.
-
The rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve.
-
The IC50 value is calculated by plotting the inhibition of polymerization rate against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other desired cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear cell culture plate
-
Test compounds (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways and Visualizations
This compound, through its disruption of the actin cytoskeleton, can trigger downstream signaling events, including the induction of apoptosis. One of the key pathways involved is the caspase-3/7-mediated apoptosis pathway.
Latrunculin-Induced Apoptosis Pathway
The disruption of the actin cytoskeleton is a significant cellular stressor that can initiate the intrinsic pathway of apoptosis. This leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of programmed cell death.
Caption: Latrunculin-induced apoptosis via actin disruption.
Experimental Workflow: SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of a compound like this compound.
Caption: Workflow for SAR studies of natural products.
Conclusion
This compound is a potent inhibitor of actin polymerization with demonstrated cytotoxic activity. Its structure-activity relationship highlights the critical roles of the thiazolidinone ring and the macrolide core in its biological function. The stereochemistry at C16 influences its potency, making it a valuable tool for probing the intricacies of actin dynamics. Further research, particularly obtaining more extensive quantitative data on its activity in a wider range of cell lines and against various viruses, is warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery who are interested in actin-targeting agents.
References
A Technical Guide to the Total and Chemical Synthesis of 16-Epi-latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total and chemical synthesis of 16-Epi-latrunculin B, a naturally occurring macrolide with significant actin-binding properties. The synthesis, primarily developed by Fürstner and colleagues, offers a versatile and catalysis-based approach to this complex molecule and its analogues.[1][2] This document details the synthetic strategy, key experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, chemical biology, and drug discovery.
Introduction to this compound
This compound is a stereoisomer of latrunculin B, a marine natural product isolated from the sponge Negombata magnifica.[2] Like other members of the latrunculin family, it exhibits potent actin-binding activity, making it a valuable tool for studying cytoskeletal dynamics and a potential lead compound in drug development. The inversion of the stereocenter at the C16 position has been shown to be well-accommodated for biological activity.[3][4] The total synthesis of this compound not only provides access to this specific natural product but also opens avenues for the creation of a diverse library of analogues with potentially improved biological profiles.[3][4]
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound is a convergent strategy that relies on the assembly of key fragments, followed by a crucial macrocyclization step. The core of the strategy involves a ring-closing alkyne metathesis (RCAM) to forge the macrolide ring, followed by stereoselective reduction of the resulting alkyne to the corresponding (Z)-alkene.
A retrosynthetic breakdown of this compound reveals three key building blocks: a thiazolidinone-containing fragment, a chiral fragment derived from (+)-citronellene, and a linker unit. The key bond disconnections are the ester linkage and the macrocyclic alkene, which is formed via the aforementioned RCAM-reduction sequence.
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols and Data
The following sections provide a summary of the key transformations and experimental conditions based on the work of Fürstner and colleagues. The quantitative data for the synthesis of key intermediates are summarized in the subsequent tables.
Synthesis of the Thiazolidinone Fragment
The synthesis of the thiazolidinone moiety typically begins with a protected L-cysteine derivative, which undergoes cyclization to form the core heterocyclic ring.
Synthesis of the Chiral Aldehyde Fragment
The chiral aldehyde fragment is prepared from a readily available chiral starting material, such as (+)-citronellene. This multi-step sequence establishes the required stereocenters for the northern hemisphere of the macrolide.
Fragment Coupling and Elaboration
The thiazolidinone and chiral aldehyde fragments are coupled through an aldol reaction or a related C-C bond-forming strategy. Subsequent chemical modifications install the alkyne functionality necessary for the macrocyclization step.
Ring-Closing Alkyne Metathesis (RCAM)
The key macrocyclization is achieved using a molybdenum-based catalyst for ring-closing alkyne metathesis. This reaction is highly efficient in forming the strained macrocyclic alkyne. A representative procedure for RCAM is as follows:
Representative Procedure for Ring-Closing Alkyne Metathesis: To a solution of the diyne precursor in toluene is added the molybdenum catalyst (e.g., Mo[N(tBu)(3,5-dimethylphenyl)]3). The reaction mixture is heated at 80 °C until completion. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the cycloalkyne.[3]
Stereoselective Reduction and Final Deprotection
The macrocyclic alkyne is then stereoselectively reduced to the corresponding (Z)-alkene using a Lindlar catalyst. The final step involves the global deprotection of all protecting groups to yield this compound.[3]
Representative Procedure for Lindlar Hydrogenation: The cycloalkyne is dissolved in a suitable solvent (e.g., CH2Cl2) and treated with Lindlar's catalyst. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the (Z)-alkene.[3]
Representative Procedure for Global Deprotection: The protected macrolide is dissolved in a mixture of acetonitrile and water, and ceric ammonium nitrate (CAN) is added. The reaction is stirred until completion, followed by an extractive workup and purification by flash chromatography to afford the final product.[3]
Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps leading to this compound and its precursors.
Table 1: Synthesis of Key Fragments
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| Protected L-cysteine | Thiazolidinone Fragment | Multi-step sequence | N/A |
| (+)-Citronellene | Chiral Aldehyde Fragment | Multi-step sequence | N/A |
Table 2: Assembly and Macrocyclization
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Fragment Coupling (Aldol) | TiCl4, (iPr)2NEt, CH2Cl2, -78°C | 73 |
| 2 | Acetal Formation | Camphorsulfonic acid, MeOH | 64 (over 2 steps) |
| 3 | Esterification | Na salt of acid, 15-crown-5, THF | 58 |
| 4 | Ring-Closing Alkyne Metathesis | Mo[N(tBu)(3,5-dimethylphenyl)]3, toluene, 80°C | 70 |
| 5 | Lindlar Hydrogenation | H2, Lindlar catalyst, CH2Cl2 | quantitative |
| 6 | Global Deprotection | CAN, MeCN/H2O | 78 |
Note: Yields are based on published procedures and may vary.[3]
Visualizing the Synthetic Pathway
The following diagram illustrates the forward synthesis of this compound, highlighting the key transformations and intermediates.
Caption: Forward synthesis of this compound.
Conclusion
The total synthesis of this compound developed by Fürstner and his team represents a significant achievement in natural product synthesis. The use of modern catalytic methods, particularly ring-closing alkyne metathesis, provides an efficient and flexible route to this and other latrunculin analogues. This technical guide offers a comprehensive overview of this synthesis, providing researchers with the necessary information to replicate and adapt these methods for their own research in chemical biology and drug discovery. The ability to synthetically access these potent actin-binding molecules will undoubtedly continue to fuel further investigations into their biological functions and therapeutic potential.
References
- 1. Concise and Practical Synthesis of Latrunculin A by Ring-Closing Enyne-Yne Metathesis :: MPG.PuRe [pure.mpg.de]
- 2. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrunculin analogues with improved biological profiles by "diverted total synthesis": preparation, evaluation, and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 16-Epi-latrunculin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epi-latrunculin B is a natural product first isolated from the Red Sea sponge Negombata magnifica. It is a stereoisomer of latrunculin B, a well-known marine macrolide that exhibits potent biological activities.[1] The latrunculin family of compounds are widely recognized for their ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes, including cell motility, division, and maintenance of cell shape.[2][3] This has made them invaluable tools in cell biology research and potential starting points for the development of novel therapeutics, particularly in oncology and virology. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, summarizing its known activities, quantitative data, and detailed experimental protocols for its assessment.
Mechanism of Action: Actin Polymerization Inhibition
The primary mechanism of action for the latrunculin family of compounds is the inhibition of actin polymerization.[2][3] Actin exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous polymeric actin (F-actin). Latrunculins bind to G-actin monomers in a 1:1 stoichiometric ratio, preventing their incorporation into growing F-actin filaments.[2][3] This sequestration of G-actin monomers shifts the equilibrium towards depolymerization, leading to a net disassembly of existing actin filaments.[2][3] The disruption of the actin cytoskeleton underlies the cytotoxic and other biological effects observed with these compounds.
Quantitative Data Presentation
The preliminary biological screening of this compound has yielded quantitative data on its cytotoxic and antiviral activities. These findings are summarized in the table below.
| Biological Activity | Assay Description | Cell Line(s) | Result (GI50 / ED50) | Reference |
| Cytotoxicity | Growth Inhibition | Mouse KA31T (tumor) | 1 µg/mL | [4] |
| Growth Inhibition | Mouse NIH3T3 (normal) | 4 µg/mL | [4] | |
| Antiviral Activity | Effective Dose | Herpes Simplex Virus Type 1 (HSV-1) | 1 µg/mL | [1][4] |
| Microfilament Disruption | Actin Disruption Assay | Not specified | 5-10 µg/mL | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the biological activity screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of this compound on murine cell lines such as KA31T and NIH3T3. The assay measures the metabolic activity of cells, which is indicative of cell viability.[5]
Materials:
-
Murine cell lines (e.g., KA31T, NIH3T3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a concentration of 1 x 10^4 cells/well in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI50 (Growth Inhibition 50%) value is determined by plotting the viability against the log of the compound concentration.
Actin Disruption Assay (Fluorescence Microscopy)
This protocol outlines a method to visualize the disruption of the actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin, which specifically binds to F-actin.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 5-10 µg/mL) for a specified time.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[7]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.[7]
-
Staining: Wash the cells with PBS. Incubate with fluorescently labeled phalloidin (diluted in PBS with 1% BSA) for 20-30 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the actin filament structure in treated cells to that of untreated control cells.
Antiviral Plaque Reduction Assay (PRA)
This protocol is used to determine the concentration of this compound required to inhibit the formation of viral plaques, in this case, by Herpes Simplex Virus Type 1 (HSV-1).
Materials:
-
Vero cells (or other susceptible cell line)
-
HSV-1 viral stock
-
Complete culture medium
-
This compound
-
Overlay medium (e.g., medium with 0.8% methylcellulose)[8]
-
Crystal violet staining solution
-
Formalin solution
Procedure:
-
Cell Monolayer Preparation: Seed Vero cells in 24-well plates and grow until a confluent monolayer is formed.[9]
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of HSV-1 (to produce a countable number of plaques) for 1 hour at 37°C to allow for viral adsorption.[8][9]
-
Compound Treatment: During or after infection, remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of this compound to the wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[8]
-
Plaque Visualization: After incubation, fix the cells with formalin and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained cells.[8][9]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. The ED50 (Effective Dose 50%) is the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. adipogen.com [adipogen.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the G-Actin Binding Site of 16-Epi-latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the marine macrolide 16-Epi-latrunculin B and globular actin (G-actin). By sequestering actin monomers, latrunculins serve as potent inhibitors of actin polymerization, a fundamental process in cellular integrity, motility, and division.[1][2][3] This document details the specific binding characteristics of this compound, outlines the experimental and computational methodologies used for its study, and presents relevant quantitative data and pathway visualizations to facilitate further research and drug development.
Mechanism of Action and Binding Site Characterization
Latrunculins, originally isolated from the Red Sea sponge Negombata magnifica (previously Latrunculia magnifica), disrupt the actin cytoskeleton by forming a 1:1 stoichiometric complex with G-actin monomers, preventing their incorporation into filamentous actin (F-actin).[1][2][3][4] This action leads to the depolymerization of existing microfilaments.[1][3][5] The binding site for latrunculins is located in the nucleotide-binding cleft of G-actin, between subdomains II and IV.[4][6] This interaction sterically hinders the conformational changes necessary for polymerization.[7][8]
Molecular modeling studies have been crucial in elucidating the specific interactions of this compound. These studies indicate that the binding of latrunculins relies on both hydrophobic interactions from the macrolide ring and hydrogen bonding from the thiazolidinone moiety.[9][10] Specifically, the thiazolidinone ring forms hydrogen bonds with residues such as Asp157 and Thr186 in the G-actin structure.[9] Computational analysis revealed that the epimerization at carbon 16 in this compound is well-tolerated for actin binding, as the molecule can adopt a conformation that establishes an alternative hydrogen bonding network within the binding site.[9]
Quantitative Binding Data
| Compound | Method | Target | Parameter | Value | Reference |
| Latrunculin A | Docking & Minimization | G-actin | Docking Score | 90.7 | [11] |
| Latrunculin A | Docking & Minimization | G-actin | Binding Energy | -84.8 kcal/mol | [11] |
| Latrunculin B | Docking & Minimization | G-actin | Docking Score | 70.0 | [11] |
| Latrunculin B | Docking & Minimization | G-actin | Binding Energy | -74.5 kcal/mol | [11] |
| Latrunculin A | TIRF Microscopy | ATP-actin monomers | Kd | 0.1 µM | [12][13] |
| Latrunculin A | TIRF Microscopy | ADP-Pi-actin monomers | Kd | 0.4 µM | [12][13] |
| Latrunculin A | TIRF Microscopy | ADP-actin monomers | Kd | 4.7 µM | [12][13] |
| Latrunculin A | Spectrophotometry | G-actin | Kd | 0.2 - 0.4 µM | [14] |
| This compound | Molecular Docking | G-actin | Cytotoxicity & Modeled Binding | Epimerization at C16 is well-tolerated for binding.[9] | [9][15] |
Experimental and Computational Protocols
The characterization of the this compound binding site on G-actin relies on a combination of computational modeling and biophysical assays developed for related compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein and Ligand Preparation: A high-resolution crystal structure of G-actin (e.g., PDB ID: 1IJJ for the Latrunculin A complex) is obtained from the Protein Data Bank.[16] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of this compound is generated and energy-minimized using computational chemistry software.
-
Docking Simulation: The ligand is docked into the defined binding site of G-actin (the nucleotide-binding cleft) using software like GOLD or AutoDock. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, resulting in a docking score.[11] The pose with the best score is analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.[9][10]
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time (e.g., 20 ns).[9] These simulations provide insights into the dynamic behavior of the complex and can confirm the stability of key interactions observed in the static docked pose.[9][10]
This technique provides high-resolution structural data of the protein-ligand complex.
-
Protein Purification and Crystallization: Rabbit skeletal muscle actin is purified. The purified G-actin is then co-crystallized with a saturating concentration of the ligand (e.g., this compound). This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of high-quality crystals.
-
Data Collection: The grown crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. A molecular model is built into this map and refined to best fit the experimental data, yielding an atomic-resolution structure of the G-actin-ligand complex.[16] This structure definitively identifies the binding site and all molecular interactions.
Fluorescence-based methods are powerful tools for quantifying protein-ligand binding affinities in solution.[17]
-
Principle: The binding of a ligand to a protein can alter the intrinsic fluorescence of the protein (from tryptophan residues) or the fluorescence of a labeled ligand.[17] Changes in fluorescence intensity, emission wavelength, or polarization/anisotropy upon titration of one component can be used to determine the binding constant (Kd).[18][19]
-
Actin Polymerization Assay: A common method involves monitoring the polymerization of G-actin to F-actin using a fluorescent probe, such as pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon incorporation into a filament. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate and extent of polymerization.
-
Competition Assays: A fluorescently labeled ligand with known affinity for the binding site can be used. A competition experiment is then performed by adding increasing concentrations of the unlabeled test compound (this compound) to displace the fluorescent probe, allowing for the calculation of its binding affinity.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in studying and understanding the effects of this compound.
Conclusion
This compound, like other members of the latrunculin family, is a potent inhibitor of actin polymerization that functions by sequestering G-actin monomers.[1][9][11] Its binding site is located within the nucleotide-binding cleft, a position confirmed for related latrunculins by X-ray crystallography and modeled for this compound using computational approaches.[6][9][16] The epimerization at C16 does not abolish its binding capability, suggesting a degree of conformational flexibility within the binding pocket.[9] The combined use of computational modeling, biophysical assays, and structural biology provides a powerful and necessary framework for fully characterizing its interaction with G-actin. This detailed understanding is essential for leveraging this compound as a chemical probe in cell biology research and for the potential design of novel therapeutics targeting the actin cytoskeleton.
References
- 1. adipogen.com [adipogen.com]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. oertner.com [oertner.com]
- 7. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 9. Differential binding of latrunculins to G-actin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. edinst.com [edinst.com]
- 19. Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments [edinst.com]
Methodological & Application
Application Notes: Utilizing 16-Epi-latrunculin B for the Study of Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic network of protein filaments essential for a multitude of cellular processes, including cell motility, division, shape maintenance, and intracellular transport.[1] Pharmacological agents that perturb actin dynamics are invaluable tools for dissecting these fundamental processes. 16-Epi-latrunculin B is a stereoisomer of Latrunculin B, a marine macrolide toxin originally isolated from the Red Sea sponge Negombata magnifica (previously known as Latrunculia magnifica).[2][3][4] Like other members of the latrunculin family, this compound serves as a potent inhibitor of actin polymerization, making it a valuable reagent for studying the roles of the actin cytoskeleton in various cellular contexts.[1][2] These notes provide detailed protocols and data for the effective use of this compound in research.
Mechanism of Action
Latrunculins exert their effects by directly interacting with monomeric actin (G-actin). They bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and preventing their incorporation into growing filamentous actin (F-actin) polymers.[1][5] This action shifts the dynamic equilibrium of the cytoskeleton towards depolymerization, leading to a net disassembly of existing actin filaments.[1] The disruption of the microfilament network allows researchers to observe the consequent changes in cellular processes and morphology.[5] While the mechanism is similar to that of cytochalasins, latrunculins bind to the monomer itself rather than the filament ends.[1][5]
Caption: Mechanism of this compound action on actin polymerization.
Quantitative Data Summary
The following table summarizes effective concentrations and binding affinities for Latrunculin B, which serves as a critical reference for its stereoisomer, this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental system.
| Compound | Organism/Cell Type | Assay/Effect | Effective Concentration / Constant | Reference |
| This compound | Mouse KA31T Tumor Cells | Cytotoxicity (GI50) | 1 µg/ml (~2.5 µM) | [2] |
| This compound | Mouse NIH3T3 Tumor Cells | Cytotoxicity (GI50) | 4 µg/ml (~10.1 µM) | [2] |
| This compound | Herpes Simplex Type 1 | Antiviral Activity (ED50) | 1 µg/ml (~2.5 µM) | [2] |
| This compound | Generic | Microfilament Disruption | 5-10 µg/ml (~12.6-25.3 µM) | [2] |
| Latrunculin B | HeLa Cells | Growth Inhibition (IC50) | 1.4 µM | [6] |
| Latrunculin B | Maize Pollen | Inhibition of Germination (Half-maximal) | 40-50 nM | [5] |
| Latrunculin B | Maize Pollen | Inhibition of Tube Extension (Half-maximal) | 5-7 nM | [5] |
| Latrunculin B | Maize Pollen Actin | Binding Affinity (Kd) | 74 nM | [7] |
| Latrunculin B | Generic | G-actin Binding (Kd) | 60 nM | [8] |
| Latrunculin B | Phytophthora infestans | Hyphal Growth Aberrations | 0.1 - 1 µM | [9] |
| Latrunculin B | Fibroblast-populated collagen matrices | Mechanical Disruption | 20 nM - 200 nM | [10] |
Experimental Protocols
Protocol 1: General Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with this compound to study its effects on the actin cytoskeleton.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on coverslips or appropriate imaging plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[6]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration. It is critical to perform a serial dilution to determine the optimal concentration for your cell line, starting with a range informed by the data table (e.g., 10 nM to 10 µM).
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Cell Treatment:
-
Culture cells to the desired confluency (e.g., 50-70%) on sterile glass coverslips or imaging-quality culture plates.
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control by treating a separate set of cells with medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired period (e.g., 15 minutes to 4 hours). The optimal time will depend on the cell type and the specific process being investigated.
-
-
Proceed to Downstream Analysis: After incubation, cells can be immediately processed for live-cell imaging or fixed for immunofluorescence staining, protein extraction, or other assays.
Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin Staining
This protocol describes the fixation and staining of treated cells to visualize F-actin using fluorescently-labeled phalloidin.
Materials:
-
Treated and control cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
After treatment, carefully aspirate the medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cell membranes by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature. This allows the phalloidin conjugate to enter the cell.
-
-
Staining:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Prepare the staining solution by diluting the fluorescent phalloidin conjugate in PBS (or PBS with 1% BSA to reduce background) according to the manufacturer's instructions.
-
Add the staining solution to the coverslips, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, add a nuclear counterstain like DAPI (diluted in PBS) and incubate for 5 minutes.
-
Wash once more with PBS.
-
Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium. Seal the edges with clear nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Control cells should exhibit well-defined actin stress fibers, whereas cells treated with this compound are expected to show a diffuse cytoplasmic signal and a loss of filamentous structures.[11]
-
Experimental Workflow and Logic
The following diagram outlines a typical workflow for an experiment designed to investigate the effects of this compound on the actin cytoskeleton.
Caption: A standard experimental workflow for studying actin dynamics.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. glpbio.com [glpbio.com]
- 3. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of latrunculin B on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 16-Epi-latrunculin B for Inhibiting Filopodia Formation in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. A key early step in sprouting angiogenesis is the extension of dynamic, actin-rich cellular protrusions known as filopodia by endothelial tip cells. These filopodia act as sensors, guiding the migrating endothelial cells in response to angiogenic cues. Consequently, the inhibition of filopodia formation presents a promising strategy for anti-angiogenic therapies.
16-Epi-latrunculin B is a naturally occurring marine macrolide and a stereoisomer of Latrunculin B, isolated from the sponge Negombata magnifica.[1] Like other members of the latrunculin family, it is a potent inhibitor of actin polymerization.[2][3] It functions by sequestering actin monomers (G-actin) in a 1:1 ratio, thereby preventing their incorporation into filamentous actin (F-actin).[2][3] This disruption of actin dynamics leads to the disassembly of existing actin filaments and prevents the formation of new ones, making this compound a valuable tool for studying actin-dependent cellular processes. Notably, at low concentrations, Latrunculin B has been shown to preferentially inhibit the formation of filopodia in endothelial cells during angiogenesis, offering a specific tool to investigate the role of these protrusions.[4][5]
These application notes provide detailed protocols for utilizing this compound to inhibit filopodia formation in both in vitro and in vivo angiogenesis models, along with methods for quantifying the inhibitory effects.
Mechanism of Action
This compound disrupts the actin cytoskeleton, which is fundamental to the formation and extension of filopodia. The formation of these finger-like protrusions is a complex process orchestrated by a variety of signaling molecules, primarily the Rho GTPases Cdc42 and Rac.[6][7][8]
Data Presentation: Efficacy of Latrunculin B in Angiogenesis Models
| Parameter | Cell/Model System | Concentration | Effect | Reference |
| Filopodia Inhibition | Zebrafish Embryos (Tg(Fli1ep:Lifeact-EGFP)) | 0.08 - 0.1 µg/mL | Preferential inhibition of filopodia formation in sprouting intersegmental vessels. | [4] |
| General Actin Disruption | Hamster Fibroblast NIL8 Cells | 0.2 µg/mL (Latrunculin A) | Complete cell rounding due to microfilament disruption. Latrunculin B was slightly less potent. | [9] |
| Pollen Tube Growth Inhibition | Tobacco Pollen | 5 - 7 nM | Half-maximal inhibition of pollen tube extension. | [10] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Spheroid Sprouting Assay
This assay mimics the initial steps of sprouting angiogenesis in a 3D environment.[11][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Methocel solution (1.2% in basal medium)
-
Collagen I, rat tail
-
10x PBS
-
Sterile, deionized water
-
0.5 M NaOH
-
24-well tissue culture plates
-
Hanging drop plates or non-adherent round-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
Pro-angiogenic factors (e.g., VEGF-A, FGF-2)
-
Paraformaldehyde (4% in PBS)
-
Phalloidin-fluorophore conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Spheroid Formation:
-
Culture HUVECs to 70-80% confluency.
-
Trypsinize and resuspend cells in growth medium containing 20% Methocel to a final concentration of 4 x 10^4 cells/mL.
-
Dispense 25 µL drops of the cell suspension onto the lid of a petri dish to form hanging drops.
-
Invert the lid over a petri dish containing PBS to maintain humidity and incubate for 24 hours at 37°C, 5% CO2 to allow spheroid formation.[11]
-
-
Embedding Spheroids in Collagen Gel:
-
Prepare a collagen gel solution on ice by mixing Collagen I, 10x PBS, sterile water, and 0.5 M NaOH to achieve a final concentration of 2.5 mg/mL and a neutral pH.
-
Gently harvest the spheroids and resuspend them in the neutralized collagen solution.
-
Dispense 100 µL of the spheroid-collagen suspension into each well of a pre-warmed 24-well plate.
-
Allow the gel to polymerize for 30-60 minutes at 37°C.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in endothelial cell growth medium supplemented with pro-angiogenic factors (e.g., 50 ng/mL VEGF-A). A suggested starting concentration range, based on Latrunculin B data, is 0.01 - 1 µg/mL. Include a vehicle control (DMSO).
-
Carefully add 500 µL of the treatment medium on top of the collagen gel.
-
-
Incubation and Analysis:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the medium and fix the gels with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with a fluorescently-labeled phalloidin and DAPI to visualize F-actin and nuclei, respectively.
-
Image the spheroids using a fluorescence microscope.
-
-
Quantification of Sprouting and Filopodia:
-
Quantify the number of sprouts, cumulative sprout length, and sprout area per spheroid using image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[13]
-
For filopodia analysis, acquire high-magnification images of the sprouting endothelial cells.
-
Use an ImageJ plugin like FiloQuant to quantify filopodia number, length, and density per cell.[14][15]
-
Protocol 2: In Vivo Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its optical transparency and rapid development.[3]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:mCherry))
-
Zebrafish embryo medium (E3)
-
Pronase
-
1-phenyl-2-thiourea (PTU) solution (to prevent pigmentation)
-
96-well optical bottom plates
-
This compound stock solution (in DMSO)
-
Tricaine solution (anesthetic)
-
Low-melting-point agarose
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Embryo Collection and Preparation:
-
Collect zebrafish embryos after natural spawning and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos using pronase.
-
Transfer the dechorionated embryos to E3 medium containing PTU to inhibit pigment formation.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in E3 medium with PTU. Based on existing data for Latrunculin B, a concentration range of 0.05 - 0.2 µg/mL is recommended.[4] Include a vehicle control (DMSO).
-
Place one embryo per well in a 96-well plate and add 100 µL of the respective treatment solution.
-
-
Incubation and Imaging:
-
Incubate the embryos at 28.5°C.
-
At desired time points (e.g., 32, 48, 72 hpf), anesthetize the embryos using tricaine.
-
Mount the embryos in low-melting-point agarose on a glass-bottom dish or slide for imaging.
-
Acquire images of the intersegmental vessels (ISVs) using a fluorescence microscope. For detailed filopodia analysis, a confocal microscope is recommended.
-
-
Quantification of Angiogenesis and Filopodia:
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of actin dynamics and filopodia formation in angiogenesis. By employing the detailed protocols provided for both in vitro and in vivo models, researchers can effectively inhibit filopodia and quantify the downstream effects on endothelial cell migration and vessel sprouting. The ability to specifically target filopodia at low concentrations makes this compound particularly valuable for dissecting the intricate mechanisms of angiogenesis, paving the way for the development of novel anti-angiogenic therapies. Further studies are warranted to establish a precise IC50 value for this compound in filopodia inhibition and to explore its full therapeutic potential.
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. Filopodia are dispensable for endothelial tip cell guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho, rac, and cdc42 GTPases regulate the assembly of multimolecular focal complexes associated with actin stress fibers, lamellipodia, and filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cdc42/Rac Interactive Binding Containing Effector Proteins in Unicellular Protozoans With Reference to Human Host: Locks of the Rho Signaling [frontiersin.org]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latrunculin - Wikipedia [en.wikipedia.org]
- 11. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 14. Filopodia Quantification Using FiloQuant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmig.org [cellmig.org]
- 16. Image analysis and quantification [bio-protocol.org]
Investigating Cellular Processes with 16-Epi-latrunculin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epi-latrunculin B is a stereoisomer of Latrunculin B, a marine macrolide toxin originally isolated from the sponge Latrunculia magnifica. Like other members of the latrunculin family, this compound serves as a potent inhibitor of actin polymerization.[1][2] It functions by sequestering globular actin (G-actin) monomers, thereby preventing their incorporation into filamentous actin (F-actin) filaments.[2][3] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes, making this compound a valuable tool for investigating cell motility, division, intracellular transport, and signal transduction.[4] Furthermore, its cytotoxic and antiviral properties suggest its potential in drug development.[5]
These application notes provide detailed protocols for utilizing this compound to study its effects on the actin cytoskeleton, cell viability, and cell migration.
Mechanism of Action
This compound disrupts actin dynamics through a well-defined mechanism. It forms a 1:1 complex with G-actin, preventing the polymerization of G-actin into F-actin.[2] This sequestration of actin monomers shifts the equilibrium towards F-actin depolymerization, leading to a net disassembly of actin filaments.[3] The disruption of the actin cytoskeleton, a critical component of the cell's structural framework, impacts numerous cellular functions that are dependent on dynamic actin rearrangements.[4]
References
- 1. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Epi-latrunculin B in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epi-latrunculin B is a stereoisomer of the marine macrolide latrunculin B, a potent inhibitor of actin polymerization.[1][2] By binding to globular actin (G-actin) monomers, it prevents their assembly into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton.[2] The actin cytoskeleton is a crucial component of the host cell machinery that is often hijacked by pathogens during invasion, replication, and dissemination.[3] Therefore, this compound serves as a valuable research tool for elucidating the role of actin dynamics in various stages of infection and for identifying potential therapeutic targets.
These application notes provide an overview of the use of this compound in studying host-pathogen interactions, with a focus on bacterial, viral, and parasitic infections. Detailed protocols for key experiments are also provided. While specific data for this compound is limited, data from its closely related isomer, latrunculin B, is included to provide guidance on effective concentrations and expected outcomes.
Mechanism of Action
This compound, like other members of the latrunculin family, disrupts actin-dependent cellular processes by sequestering G-actin monomers and preventing their incorporation into F-actin filaments. This leads to a net depolymerization of existing actin structures, affecting cell morphology, motility, and intracellular transport.[2] Many pathogens exploit the host's actin polymerization machinery to facilitate their entry into cells, move within the cytoplasm, and spread to neighboring cells. By inhibiting this process, this compound allows researchers to investigate the dependency of these pathogenic mechanisms on a dynamic actin cytoskeleton.
Quantitative Data
The following tables summarize the available quantitative data for latrunculin B, which can be used as a starting point for experiments with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell line and pathogen.
Table 1: Cytotoxicity of Latrunculin B in Human Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | Growth Inhibition | 1.4 | [4] |
| HCT116 | Growth Inhibition | 7.1 | [5] |
| MDA-MB-435 | Growth Inhibition | 4.8 | [5] |
| MKN45 | Cell Viability (24h) | 1.14 | [6] |
| NUGC-4 | Cell Viability (24h) | 1.04 | [6] |
Table 2: Antiviral Activity of Latrunculin B and this compound
| Compound | Virus | Assay | IC50 | Reference |
| This compound | Herpes Simplex Virus-1 (HSV-1) | Antiviral Properties Determined | Data not specified | [1] |
| Latrunculin B | Herpes Simplex Virus-1 (HSV-1) | Not specified | Not specified | [3] |
Table 3: Effect of Latrunculin B on Pathogen Invasion
| Pathogen | Host Cell Line | Latrunculin B Concentration | Inhibition of Invasion | Reference |
| Salmonella enterica | MDCK | 1 µM | 1.44-fold lower than Cytochalasin D | [7] |
| Salmonella enterica | MDCK | 10 µM | Blocked ruffle formation and invasion | [7] |
| Chlamydia trachomatis | HeLa | 0.5 µM | Disruption of F-actin rings around inclusion | [8] |
| Toxoplasma gondii | Fibroblasts | Not specified (used as a control with Cytochalasin D) | Used to demonstrate penetration defect | [9] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the host cells, which is crucial for interpreting the results of invasion assays.
Materials:
-
Host cells (e.g., HeLa, Vero, MDCK)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to each well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), which should correspond to the duration of the planned invasion assay.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Bacterial Invasion Assay (Gentamicin Protection Assay)
This protocol is a standard method to quantify the number of bacteria that have successfully invaded host cells.
Materials:
-
Host cells grown to confluency in 24-well plates
-
Bacterial culture (e.g., Salmonella enterica)
-
This compound
-
Complete culture medium without antibiotics
-
Gentamicin solution (100 µg/mL)
-
PBS
-
1% Triton X-100 in PBS
-
Luria-Bertani (LB) agar plates
Procedure:
-
Pre-treat confluent host cell monolayers with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours at 37°C. Include a vehicle control.
-
Infect the cells with the bacterial pathogen at a multiplicity of infection (MOI) of 10-100 for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh medium containing gentamicin (100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS.
-
Lyse the cells by adding 200 µL of 1% Triton X-100 per well and incubate for 10 minutes at room temperature.
-
Perform serial dilutions of the cell lysates in PBS and plate on LB agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Calculate the percentage of invasion inhibition for each drug concentration compared to the vehicle control.
Protocol 3: Visualization of Actin Cytoskeleton by Phalloidin Staining
This protocol allows for the visualization of the actin cytoskeleton in host cells to observe the effects of this compound and any pathogen-induced actin rearrangements.
Materials:
-
Host cells grown on glass coverslips in 24-well plates
-
Pathogen of interest
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat host cells with the desired concentration of this compound for the appropriate time.
-
If studying pathogen-induced actin rearrangement, infect the cells with the pathogen for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Concluding Remarks
This compound is a powerful tool for dissecting the intricate interplay between pathogens and the host actin cytoskeleton. By carefully designing experiments and titrating the compound to non-toxic concentrations, researchers can gain valuable insights into the mechanisms of pathogen entry, intracellular movement, and cell-to-cell spread. The protocols provided here serve as a foundation for these studies, and should be adapted and optimized for the specific host-pathogen system under investigation. Further research is needed to establish a more comprehensive dataset on the specific activity and cytotoxicity of this compound to facilitate its broader application in the field of infectious disease research.
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Subversion of the actin cytoskeleton during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Latrunculin B, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 6. Latrunculin A Has a Strong Anticancer Effect in a Peritoneal Dissemination Model of Human Gastric Cancer in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. Manipulation of microvillar proteins during Salmonella enterica invasion results in brush border effacement and actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin and intermediate filaments stabilize the Chlamydia trachomatis vacuole by forming dynamic structural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid invasion of host cells by Toxoplasma requires secretion of the MIC2–M2AP adhesive protein complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility of 16-Epi-latrunculin B in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of 16-Epi-latrunculin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What is the approximate solubility of this compound in common solvents?
A2: Based on data for Latrunculin B, the solubility is approximately 25 mg/mL in both DMSO and ethanol.[1][2] For a more specific concentration in DMSO, one source indicates a solubility of 25 mg/mL, which corresponds to 63.21 mM.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is often supplied as a film.[1] To prepare a stock solution, dissolve the compound in a solvent of choice, such as DMSO or ethanol.[1] It is recommended to purge the solvent with an inert gas before use.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[1][2]
Q4: Are there any specific handling precautions for this compound?
A4: Yes, this material should be handled as hazardous until more information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Ensure thorough washing after handling.[1]
Troubleshooting Guide
Issue: Difficulty in dissolving this compound.
-
Solution 1: Use Appropriate Solvents. Ensure you are using a recommended solvent such as DMSO or ethanol.[1]
-
Solution 2: Aid Dissolution. Gentle warming and ultrasonication can be used to facilitate the dissolution of the compound in DMSO.[2]
-
Solution 3: Use High-Quality Solvents. DMSO is hygroscopic and absorbed water can affect solubility. It is recommended to use newly opened or anhydrous DMSO for preparing solutions.[2]
Issue: Inconsistent experimental results.
-
Solution 1: Check Solvent Concentration. In cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experiments, as it can have its own biological effects.[3][4] A final concentration of 0.1% DMSO is often used.[3]
-
Solution 2: Consider Serum Inactivation. Be aware that Latrunculin B can be gradually inactivated by serum.[1] This could also be a factor for this compound and may require specific experimental designs, such as serum-free conditions or more frequent compound addition for long-term studies.
Data Presentation
Solubility of Latrunculin B (Epimer of this compound)
| Solvent | Approximate Solubility | Molar Concentration (at 25 mg/mL) |
| DMSO | ~25 mg/mL[1][2] | ~63.21 mM[2] |
| Ethanol | ~25 mg/mL[1] | Not Specified |
Note: This data is for Latrunculin B and should be used as a guideline for this compound.
Experimental Protocols & Signaling Pathways
Mechanism of Action
Latrunculins, including this compound, are potent inhibitors of actin polymerization.[5][6] They function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometry.[1][7] This binding prevents the G-actin monomers from incorporating into filamentous actin (F-actin), leading to the disruption and depolymerization of the actin cytoskeleton.[5][7] The disruption of the actin cytoskeleton affects numerous cellular processes that are dependent on dynamic actin filaments, such as cell migration, division, and maintenance of cell shape.[5] At high concentrations, latrunculins can induce programmed cell death (apoptosis) through the activation of the caspase-3/7 pathway.[7]
Experimental Workflow: Preparing this compound for Cell Culture Experiments
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway: Mechanism of Latrunculin-Induced Cytoskeletal Disruption
Caption: Latrunculin B inhibits actin polymerization leading to cytoskeletal disruption.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 6. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latrunculin - Wikipedia [en.wikipedia.org]
potential off-target effects of 16-Epi-latrunculin B in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 16-Epi-latrunculin B. The information focuses on potential off-target effects and provides guidance for identifying and mitigating these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a stereoisomer of latrunculin B and, like other latrunculins, its primary mechanism of action is the inhibition of actin polymerization.[1][2] It binds to monomeric G-actin in a 1:1 ratio, preventing its assembly into filamentous F-actin.[1][2] This leads to the disruption and depolymerization of the actin cytoskeleton.[1]
Q2: Are there known off-target effects of this compound?
Direct, specific off-target protein binding partners for this compound have not been extensively documented in publicly available literature. However, studies on the closely related latrunculin B suggest potential effects beyond actin polymerization inhibition. For example, latrunculin B has been shown to modulate the activity of certain ion channels and affect signaling pathways like the Akt/PKB pathway.[3][4] It is plausible that this compound could exhibit similar characteristics. Furthermore, some derivatives of latrunculin A have been observed to have activities independent of actin binding, suggesting that chemical modifications can alter the target profile.[5]
Q3: What are the reported cytotoxic concentrations of this compound?
This compound has demonstrated cytotoxic activity in various cell lines. For instance, it has shown growth inhibitory effects (GI50) in mouse KA31T and NIH3T3 tumor cells at concentrations of 1 µg/ml and 4 µg/ml, respectively.[6] It also exhibits antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) with an effective dose (ED50) of 1 µg/ml.[7]
Q4: How does the potency of this compound compare to latrunculin B?
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during experiments with this compound, with a focus on discerning on-target versus potential off-target effects.
Issue 1: Unexpected cellular phenotype not readily explained by actin disruption.
-
Possible Cause: This could be indicative of an off-target effect. The observed phenotype might result from the modulation of a signaling pathway or protein other than actin.
-
Troubleshooting Steps:
-
Confirm Actin Disruption: First, verify that the concentration of this compound you are using is effectively disrupting the actin cytoskeleton in your cell type. This can be assessed by phalloidin staining and fluorescence microscopy.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for actin disruption. A significant separation in the effective concentrations could suggest an off-target effect.
-
Use a Structural Analog: If available, use an inactive analog of this compound as a negative control. An inactive analog that does not bind actin but still produces the unexpected phenotype would strongly suggest an off-target effect.
-
Orthogonal Chemical Probe: Use a different actin polymerization inhibitor with a distinct chemical structure (e.g., cytochalasin D) to see if it recapitulates the same phenotype. If the phenotype is specific to this compound, it is more likely to be an off-target effect.
-
Issue 2: Variability in experimental results between different cell types.
-
Possible Cause: Different cell types can have varying expression levels of on-target and potential off-target proteins. This can lead to different sensitivities and phenotypic outcomes.
-
Troubleshooting Steps:
-
Characterize Actin Dynamics: Assess the baseline actin cytoskeleton organization and dynamics in the different cell types. Cells with a more dynamic actin cytoskeleton might be more sensitive to this compound.
-
Proteomic Analysis: If you suspect an off-target effect, consider performing comparative proteomics to identify proteins that are differentially expressed between the cell lines and could be potential off-target candidates.
-
Titrate Compound Concentration: Carefully titrate the concentration of this compound for each cell type to achieve a comparable level of actin disruption before comparing other phenotypic readouts.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the related compound, latrunculin B.
| Compound | Assay | Cell Line/System | Result | Reference |
| This compound | Cytotoxicity (GI50) | Mouse KA31T tumor cells | 1 µg/ml | [6] |
| Cytotoxicity (GI50) | Mouse NIH3T3 tumor cells | 4 µg/ml | [6] | |
| Antiviral Activity (ED50) | Herpes Simplex Virus Type 1 (HSV-1) | 1 µg/ml | [7] | |
| Latrunculin B | Growth Inhibition (IC50) | HeLa cells | 1.4 µM | [3] |
| Growth Inhibition (IC50) | HCT116 cells | 7.1 µM | [8] | |
| Growth Inhibition (IC50) | MDA-MB-435 cells | 4.8 µM | [8] | |
| Actin Polymerization Inhibition (IC50) | In vitro (in the absence of serum) | ~60 nM | ||
| Actin Polymerization Inhibition (IC50) | In vitro (in the presence of calf serum) | ~900 nM |
Experimental Protocols
Protocol 1: Validating On-Target Actin Disruption
This protocol describes how to confirm that this compound is effectively disrupting the actin cytoskeleton in your cells of interest.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope. Effective disruption will be observed as a loss of stress fibers and an increase in diffuse cytoplasmic staining.
-
Protocol 2: Investigating Potential Off-Target Effects using Proteomics
This protocol provides a general workflow for identifying potential off-target binding partners of this compound using affinity purification followed by mass spectrometry (AP-MS).
-
Materials:
-
This compound
-
A chemical linker to immobilize this compound to beads (e.g., NHS-activated sepharose beads)
-
Cell lysate from your experimental system
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers of varying stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
-
-
Procedure:
-
Immobilization: Covalently link this compound to affinity beads. A control set of beads without the compound should also be prepared.
-
Cell Lysis: Prepare a cell lysate from your cells of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
SDS-PAGE and In-gel Digestion: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion.
-
Mass Spectrometry: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that specifically bind to the this compound beads compared to the control beads. Bioinformatic analysis can then be used to prioritize potential off-target candidates.
-
Visualizations
Caption: Troubleshooting workflow for distinguishing on-target vs. potential off-target effects.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrunculin B, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
optimizing 16-Epi-latrunculin B concentration to avoid cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of 16-Epi-latrunculin B while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of Latrunculin B, a naturally occurring toxin isolated from certain sponges[1]. Like other latrunculins, it functions as a potent inhibitor of actin polymerization[2]. It works by binding to actin monomers (G-actin) in a 1:1 ratio, which prevents them from assembling into actin filaments (F-actin)[3]. This disruption of the actin cytoskeleton can induce reversible changes in cell morphology and interfere with cellular processes that rely on actin dynamics, such as cell division and motility[3].
Q2: What is a recommended starting concentration for my experiments?
A2: The optimal concentration is highly dependent on the cell line and the duration of the experiment. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 5-10 nM) up to a high concentration (e.g., 2-5 µM). Based on studies with the closely related Latrunculin B, biological effects on the cytoskeleton can be observed at concentrations as low as 5-100 nM, while cytotoxic effects may become apparent at concentrations above 1 µM[2][4][5]. Always validate the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How can I visually identify cytotoxicity in my cell culture?
A3: Visual inspection under a microscope is the first step in identifying cytotoxicity. Signs of cellular stress or death include:
-
Rounding and Detachment: Adherent cells may lose their normal morphology, become rounded, and detach from the culture surface[6].
-
Cell Shrinkage: Cells may appear smaller and more condensed.
-
Membrane Blebbing: The cell membrane may show irregular bulges or bubbles.
-
Increased Debris: An increase in floating particles and cellular fragments in the culture medium often indicates cell lysis.
-
Vacuolization: The appearance of large, clear vesicles within the cytoplasm.
Q4: My solvent control (e.g., DMSO) is showing toxicity. What should I do?
A4: If the vehicle used to dissolve the this compound is causing cytotoxicity, it is crucial to optimize the solvent concentration. First, determine the maximum percentage of the solvent your cells can tolerate without affecting viability. For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%. If toxicity persists, consider using a different solvent or reducing the solvent concentration by preparing a more concentrated stock of your compound.
Data Presentation: Cytotoxicity of Latrunculin B
The following table summarizes reported cytotoxic concentrations for Latrunculin B, a close analog of this compound. These values can serve as a preliminary guide for designing your dose-response experiments.
| Compound | Cell Line | Assay | Measurement | Result | Citation |
| Latrunculin B | HeLa | Growth Inhibition | IC50 | 1.4 µM | [2] |
| Latrunculin Derivative | MDA-MB-231 | MTT | % Cell Death | 17% at 1.0 µM (72h) | [4] |
| Latrunculin Derivative | MCF7 | MTT | Cytotoxic Effect | Noticeable > 1.0 µM (72h) | [4] |
| Latrunculin B | Maize Pollen | Germination Assay | IC50 | 50 nM | [5] |
| Latrunculin B | Maize Pollen | Tube Growth Assay | IC50 | ~5 nM | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Visualizations
Mechanism of Actin Polymerization Inhibition
Experimental Workflow for Optimizing Concentration
Troubleshooting Guide
Problem: Significant cell death is observed even at low concentrations.
-
Possible Cause 1: High Cellular Sensitivity. Your specific cell line may be exceptionally sensitive to actin disruption.
-
Solution: Lower the concentration range in your experiments significantly. Start with picomolar or very low nanomolar concentrations (0.1 nM - 10 nM) and perform a careful dose-response analysis.
-
-
Possible Cause 2: Solvent Toxicity. The solvent (e.g., DMSO) used to dissolve the compound may be causing cell death, especially if the stock solution is not concentrated enough, requiring a large volume to be added to the media.
-
Solution: Always run a "vehicle only" control group, treating cells with the highest concentration of the solvent used in your experiment. If the vehicle control shows toxicity, the final solvent concentration must be reduced to a non-toxic level (typically <0.1% for DMSO).
-
-
Possible Cause 3: Compound Instability. The compound may be degrading in the culture medium over long incubation periods.
-
Solution: Reduce the incubation time. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find a window where the desired biological effect is achieved before significant cytotoxicity occurs.
-
Problem: I am not observing the expected effect on the actin cytoskeleton.
-
Possible Cause 1: Concentration is too low. The concentration used may be insufficient to disrupt actin polymerization in your cell line.
-
Solution: Gradually increase the concentration of this compound. Use a positive control (like Latrunculin A or a higher concentration of Latrunculin B) to ensure your detection method (e.g., phalloidin staining) is working correctly.
-
-
Possible Cause 2: Insufficient Incubation Time. The compound may not have had enough time to permeate the cells and affect the cytoskeleton.
-
Solution: Increase the incubation time. Check literature for your specific cell type to see typical incubation times for cytoskeletal drugs.
-
-
Possible Cause 3: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored as recommended by the manufacturer. Use a fresh aliquot for your experiment.
-
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Health or Density. Differences in cell confluence, passage number, or overall health can lead to variable responses.
-
Solution: Standardize your cell culture practices. Always seed cells at the same density for each experiment and use cells within a consistent, low passage number range. Regularly monitor cell morphology to ensure they are healthy before starting an experiment[6].
-
-
Possible Cause 2: Inaccurate Pipetting. Small errors in pipetting, especially when performing serial dilutions, can lead to large variations in the final compound concentration.
-
Solution: Ensure your pipettes are properly calibrated. Use a fresh set of tips for each dilution step. Prepare a master mix of the treatment media to add to replicate wells to minimize pipetting variability.
-
Troubleshooting Decision Tree
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product[4][7].
Materials:
-
Adherent cells in logarithmic growth phase[7]
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS, filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570 nm, with a reference wavelength of ~630 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 3,000-10,000 cells/well) and incubate for 24 hours to allow for attachment[7].
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the diluted compound to each well. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[7].
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals[7].
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution[7].
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at 490-570 nm[7].
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells (representing 100% viability). Plot the percent viability against the compound concentration to determine the IC50 value[8].
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common Issues in HEK Cell Cultures [cytion.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. opentrons.com [opentrons.com]
troubleshooting unexpected morphological changes with 16-Epi-latrunculin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes when using 16-Epi-latrunculin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a stereoisomer of latrunculin B, a naturally occurring marine toxin isolated from the sponge Negombata magnifica. Like other latrunculins, its primary mechanism of action is the inhibition of actin polymerization. It binds to monomeric actin (G-actin) in a 1:1 ratio, preventing its assembly into filamentous actin (F-actin). This leads to the disruption and depolymerization of existing actin filaments, which are critical components of the cell's cytoskeleton.
Q2: What are the expected morphological changes with this compound treatment?
A2: Disruption of the actin cytoskeleton is expected to induce significant changes in cell morphology. These can include loss of stress fibers, rounding of cells, retraction of cell edges, and inhibition of cell motility and division. Some cell types may exhibit specific changes, such as the formation of long, branched extensions in PtK2 kidney cells or an increase in cell size in mouse fibroblasts after exposure to latrunculin B.
Q3: Is this compound expected to behave differently from latrunculin B?
A3: As a stereoisomer, this compound has the same chemical formula and connectivity as latrunculin B, but a different three-dimensional arrangement of atoms. While this can sometimes lead to differences in biological activity, the primary mechanism of actin binding and depolymerization is expected to be very similar. However, there may be subtle differences in potency or off-target effects. For instance, latrunculin B has been reported to be ten times more potent than latrunculin A in reducing outflow resistance in living monkeys, highlighting that even small structural differences can impact biological activity in specific contexts.
Q4: What are the key signaling pathways affected by this compound?
A4: By disrupting the actin cytoskeleton, this compound indirectly affects numerous signaling pathways that regulate cell shape, motility, and adhesion. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics will interfere with the downstream effects of these pathways, which control the formation of stress fibers, lamellipodia, and filopodia.
Troubleshooting Guide for Unexpected Morphological Changes
This guide addresses potential reasons for observing unexpected or inconsistent morphological changes in your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No observable morphological change | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cell Type Resistance: Some cell lines may have a more stable actin cytoskeleton or lower membrane permeability to the compound. | 1. Verify Compound Activity: Test the compound on a sensitive, well-characterized cell line. 2. Perform a Dose-Response Experiment: Titrate the concentration of this compound to determine the optimal effective concentration for your cell type. 3. Increase Incubation Time: Extend the duration of treatment to allow for sufficient uptake and effect. 4. Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response. |
| Extreme and Rapid Cell Death | 1. High Compound Concentration: The concentration used may be cytotoxic. 2. Off-Target Effects: At high concentrations, latrunculins may have off-target effects that induce apoptosis or necrosis. 3. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the Concentration: Perform a dose-response experiment to find a concentration that disrupts the cytoskeleton without causing widespread cell death. 2. Reduce Incubation Time: Use shorter treatment times to minimize toxicity. 3. Control for Solvent Effects: Treat cells with the solvent alone at the same concentration used in the experiment. |
| Variable Morphological Changes Between Experiments | 1. Inconsistent Cell Culture Conditions: Variations |
Technical Support Center: Overcoming Resistance to 16-Epi-latrunculin B in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 16-Epi-latrunculin B in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of Latrunculin B, a marine macrolide toxin originally isolated from the sponge Latrunculia magnifica.[1][2] Like other latrunculins, it is a potent inhibitor of actin polymerization.[3][4] Its primary mechanism of action involves binding to monomeric globular actin (G-actin) in a 1:1 ratio, which prevents the assembly of G-actin into filamentous actin (F-actin).[3][4][5][6] This disruption of the actin cytoskeleton affects various cellular processes, including cell motility, division, and maintenance of cell shape.[5]
Q2: We are observing a diminished effect of this compound over time in our long-term cell culture experiments. What could be the reason?
A2: A diminished effect of this compound in long-term studies can be multifactorial. The primary reason is likely the development of acquired resistance by the cell population under selective pressure from the compound. Other contributing factors could include the degradation or inactivation of the compound in the culture medium over time. For instance, the effects of Latrunculin B have been noted to be transient in the presence of serum due to gradual inactivation.
Q3: What are the known mechanisms of resistance to latrunculins and other actin polymerization inhibitors?
A3: Resistance to actin polymerization inhibitors like latrunculins can arise from several mechanisms:
-
Target Alteration: Mutations in the actin protein itself, specifically at or near the drug-binding site, can reduce the affinity of this compound for G-actin. This is a common mechanism of resistance to various drugs targeting specific proteins.
-
Activation of Compensatory Signaling Pathways: Cells can adapt to the disruption of the actin cytoskeleton by upregulating signaling pathways that promote cell survival and cytoskeletal reorganization. Key pathways implicated in resistance to cytoskeletal drugs include the Rho/ROCK and PI3K/Akt signaling cascades.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Changes in Cytoskeletal Dynamics: Alterations in the expression or activity of actin-binding proteins that regulate actin polymerization and depolymerization can also contribute to a resistant phenotype.
Troubleshooting Guides
Problem 1: My cells are developing resistance to this compound. How can I confirm and quantify this resistance?
Solution:
To confirm and quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 in your cell line that has been chronically exposed to the compound. A significant increase in the IC50 value confirms the development of resistance. The "fold resistance" can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed your parental and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells. Remove the overnight culture medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a period that is relevant to your long-term study (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
| Cell Line | Treatment | Typical IC50 Range (Latrunculin B) |
| HCT116 | Latrunculin B | 7.1 µM[4] |
| MDA-MB-435 | Latrunculin B | 4.8 µM[4] |
| HeLa | Latrunculin B | 1.4 µM[7] |
| Rhabdomyosarcoma | Latrunculin A | 80-220 nM (EC50)[1][8] |
Note: Data for this compound is limited. The values for Latrunculin B and A are provided for reference.
Problem 2: How can I generate a this compound-resistant cell line for further study?
Solution:
You can generate a resistant cell line by continuous exposure of a parental cell line to gradually increasing concentrations of this compound.
Experimental Protocol: Generating a Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line as described in the previous section.
-
Initial Chronic Treatment: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture and Recovery: Maintain the cells in the presence of the drug. Initially, you may observe significant cell death. The surviving cells will eventually repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of recovery and dose escalation over several months.
-
Characterization: Periodically, check the IC50 of the treated cell population to monitor the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved, you can perform single-cell cloning to isolate and expand clonal populations of resistant cells.
-
Cryopreservation: It is crucial to cryopreserve cells at different stages of the resistance development process.
Problem 3: I suspect that altered signaling pathways are contributing to resistance. How can I investigate this?
Solution:
The Rho/ROCK and PI3K/Akt signaling pathways are frequently implicated in resistance to cytoskeletal drugs. You can investigate the activation status of key proteins in these pathways in your sensitive and resistant cell lines using techniques like Western blotting and immunofluorescence.
Experimental Workflow: Investigating Signaling Pathways
Caption: Workflow for investigating signaling pathway alterations.
Key Proteins to Investigate:
| Pathway | Protein | Expected Change in Resistant Cells |
| Rho/ROCK | Phospho-MYPT1 (p-MYPT1) | Increased |
| Phospho-Lim Kinase (p-LIMK) | Increased | |
| Phospho-Cofilin (p-Cofilin) | Increased | |
| PI3K/Akt | Phospho-Akt (p-Akt) | Increased |
| Phospho-mTOR (p-mTOR) | Increased | |
| Phospho-S6K (p-S6K) | Increased |
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-MYPT1).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Protocol: Immunofluorescence
-
Cell Culture: Grow parental and resistant cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies against the target proteins.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathway Diagrams:
Rho/ROCK Signaling Pathway in Resistance
Caption: Upregulation of the Rho/ROCK pathway can promote resistance.
PI3K/Akt Signaling Pathway in Resistance
Caption: The PI3K/Akt pathway can promote cell survival, contributing to resistance.
Problem 4: How can I overcome resistance to this compound?
Solution:
A promising strategy to overcome resistance is through combination therapy. By targeting the signaling pathways that are upregulated in resistant cells, you may be able to re-sensitize them to this compound.
Logical Relationship for Overcoming Resistance
Caption: Combination therapy to overcome resistance.
Suggested Combination Therapies:
-
This compound + ROCK inhibitor (e.g., Y-27632, Fasudil): If you observe upregulation of the Rho/ROCK pathway in your resistant cells, co-treatment with a ROCK inhibitor may restore sensitivity.
-
This compound + PI3K/Akt inhibitor (e.g., LY294002, Wortmannin): If the PI3K/Akt pathway is hyperactivated, a combination with an inhibitor of this pathway could be effective.
To test these combinations, you can perform cell viability assays with a matrix of concentrations of both this compound and the signaling inhibitor to look for synergistic effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. IC50 determination and cell viability assay [bio-protocol.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of 16-Epi-latrunculin B, Latrunculin A, and Latrunculin B as Actin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 16-Epi-latrunculin B, Latrunculin A, and Latrunculin B, with a focus on their potency in inhibiting actin polymerization. The information presented is compiled from publicly available research data to assist in the selection of the appropriate compound for cytoskeletal research and drug development applications.
Executive Summary
Data Presentation
Potency in Actin Polymerization Inhibition and Cellular Assays
The following table summarizes the available quantitative data on the potency of Latrunculin A and Latrunculin B.
| Compound | Assay | System | Potency (IC₅₀ / K_d) | Reference(s) |
| Latrunculin A | Growth Inhibition | HCT116 Cells | 4.8 µM (IC₅₀) | |
| Growth Inhibition | MDA-MB-435 Cells | Not specified, but more potent than Latrunculin B | ||
| G-actin Binding | ATP-actin | 0.1 µM (K_d) | ||
| G-actin Binding | ADP-Pi-actin | 0.4 µM (K_d) | ||
| G-actin Binding | ADP-actin | 4.7 µM (K_d) | ||
| Latrunculin B | Growth Inhibition | HCT116 Cells | 7.1 µM (IC₅₀) | |
| Growth Inhibition | MDA-MB-435 Cells | Not specified, but less potent than Latrunculin A | ||
| Pollen Germination Inhibition | Maize Pollen | 40-50 nM (half-maximal inhibition) | [1] | |
| Pollen Tube Extension Inhibition | Maize Pollen | 5-7 nM (half-maximal inhibition) | [1] | |
| G-actin Binding | Maize Pollen Actin | 74 nM (K_d) | [3] | |
| in vitro Actin Polymerization | ~60 nM (IC₅₀, without serum), ~900 nM (IC₅₀, with serum) | [4] |
Biological Activity of this compound
Direct quantitative data on the inhibition of actin polymerization by this compound is limited. The available data on its biological activity is presented below.
| Compound | Assay | System | Concentration / Potency (GI₅₀) | Reference(s) |
| This compound | Microfilament Disruption | Actin Disruption Assay | 5-10 µg/ml | |
| Cytotoxicity | Mouse KA31T Tumor Cells | 1 µg/ml (GI₅₀) | ||
| Cytotoxicity | Mouse NIH3T3 Tumor Cells | 4 µg/ml (GI₅₀) | ||
| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | 1 µg/ml (ED₅₀) | [5] |
Mechanism of Action
Latrunculins exert their biological effects by disrupting the equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). They bind to G-actin in a 1:1 stoichiometric ratio, preventing its polymerization into F-actin filaments.[1] This sequestration of G-actin leads to the disassembly of existing actin filaments and the inhibition of new filament formation, ultimately disrupting cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, division, and maintenance of cell shape.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Based)
A common method to quantify the potency of actin polymerization inhibitors is the pyrene-labeled actin polymerization assay.
Principle: This assay relies on the fluorescence properties of pyrene-labeled G-actin. Pyrene-G-actin exhibits low fluorescence, but upon incorporation into an F-actin polymer, its fluorescence intensity increases significantly. This change in fluorescence can be monitored over time to determine the rate of actin polymerization.
Materials:
-
Pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization-inducing buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Test compounds (Latrunculin A, B, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~365 nm, Emission ~407 nm)
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-actin buffer on ice. A typical working solution contains a mixture of labeled and unlabeled actin (e.g., 5-10% pyrene-labeled).
-
Assay Setup:
-
In the wells of a 96-well plate, add the desired concentrations of the test compounds (Latrunculin A, B, or this compound). Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
-
Add the G-actin solution to each well.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add the polymerization-inducing buffer to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 1-2 hours).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
The initial rate of polymerization can be determined from the slope of the linear portion of the curve.
-
To determine the IC₅₀ value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve.
-
Conclusion
The selection of a latrunculin compound for research depends on the desired potency and the specific experimental context. Latrunculin A is the most potent of the three, making it suitable for applications requiring maximal actin disruption at low concentrations. Latrunculin B offers a less potent alternative, which may be advantageous in studies requiring a more nuanced or reversible effect. While the direct actin-sequestering potency of this compound remains to be quantitatively defined in comparison to its isomers, its demonstrated cytotoxic and microfilament-disrupting activities suggest it is a biologically active molecule worthy of further investigation. Researchers should consider the available data and the specific requirements of their experimental system when choosing the most appropriate latrunculin derivative.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latrunculin B | Actin | Tocris Bioscience [tocris.com]
- 5. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Inhibition: 16-Epi-latrunculin B vs. Cytochalasin D
For researchers in cell biology and drug development, the targeted disruption of the actin cytoskeleton is a critical tool for investigating a myriad of cellular processes, from motility and division to signal transduction. Among the arsenal of available chemical probes, latrunculins and cytochalasins are two of the most widely utilized classes of actin polymerization inhibitors. This guide provides a detailed, data-driven comparison of 16-Epi-latrunculin B and the classic inhibitor, Cytochalasin D, focusing on their distinct mechanisms, quantitative effects, and the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Strategies
While both compounds ultimately lead to the disruption of the actin cytoskeleton, their molecular mechanisms of action are fundamentally different. This compound, like other latrunculins, primarily targets actin monomers (G-actin), while Cytochalasin D interacts with the ends of actin filaments (F-actin).
-
This compound (via Latrunculin B): This marine macrolide acts as a G-actin-sequestering agent.[1] It forms a tight 1:1 stoichiometric complex with actin monomers, preventing them from incorporating into growing actin filaments.[2][3] This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a net disassembly of existing microfilaments.[3]
-
Cytochalasin D: This fungal mycotoxin functions primarily by binding to the fast-growing barbed end (or plus-end) of F-actin.[4][5] This "capping" action physically obstructs the addition of new actin monomers to the filament end, thereby potently inhibiting elongation.[5] Cytochalasin D can also bind to G-actin and induce dimerization, which paradoxically can serve as a nucleation core, though its primary cellular effect is the inhibition of polymerization at filament ends.[6][7]
Caption: Mechanisms of actin inhibition by Latrunculin B and Cytochalasin D.
Quantitative Comparison of Actin Inhibition
The potency and effective concentrations of these inhibitors differ significantly, a critical consideration for experimental design. While specific biochemical data for the 16-epi stereoisomer of Latrunculin B is not widely available, data from Latrunculin B serves as a strong proxy.
| Parameter | This compound (data from Latrunculin B) | Cytochalasin D | Reference(s) |
| Primary Target | G-Actin (Monomer) | F-Actin (Barbed End) | [2][5] |
| Binding Affinity (Kd) | ~60-74 nM (to G-actin) | 2.6 µM (to Mg2+-G-actin); ~2 nM (to F-actin barbed ends) | [1][5][7][8] |
| Effective Concentration Range (in cells) | 20 nM - 200 nM | 200 pM - 2 µM | [9][10][11] |
| IC50 (HeLa Cell Growth) | 1.4 µM | Not directly compared | [12] |
Note: The activity of this compound is inferred from its non-epimeric form, Latrunculin B. Researchers should empirically determine the optimal concentration for their specific cell type and assay.
Experimental Protocols
Verifying the effects of these compounds requires robust in vitro and cell-based assays. Below are detailed methodologies for a biochemical polymerization assay and a cellular imaging assay.
This assay measures the change in fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into F-actin.
Methodology:
-
Reagent Preparation:
-
Prepare G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Prepare 10X polymerization induction buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
-
Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-actin buffer to a stock concentration of ~10 µM. Maintain on ice.
-
Prepare stock solutions of this compound and Cytochalasin D in DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, prepare the reaction mixtures. For each reaction, combine G-actin buffer, pyrene-labeled actin (typically 5-10% of total actin), and unlabeled actin to a final concentration of 2-4 µM.
-
Add the desired concentration of the inhibitor (this compound or Cytochalasin D) or DMSO as a vehicle control.
-
Incubate for 2-5 minutes at room temperature to allow the inhibitor to interact with the actin.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for pyrene (~365 nm Ex / ~407 nm Em).
-
Initiate the reaction by adding 1/10th the volume of 10X polymerization induction buffer.
-
Immediately begin recording fluorescence intensity every 15-30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the elongation phase.
-
Compare the polymerization curves of inhibitor-treated samples to the control to determine the extent of inhibition.
-
Caption: Experimental workflow for a pyrene-based actin polymerization assay.
This protocol allows for the direct visualization of the effects of the inhibitors on the actin cytoskeleton within fixed cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound, Cytochalasin D, or a DMSO vehicle control for the desired time period (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes.[7][13]
-
-
Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.[4]
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.[4][7]
-
(Optional) A DNA counterstain like DAPI can be included to visualize the nuclei.[7]
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Impact on Cellular Signaling Pathways
The actin cytoskeleton serves as a critical hub for integrating and transducing mechanical and biochemical signals. Its disruption by agents like latrunculins and cytochalasins has profound effects on signaling cascades, most notably the Rho family of small GTPases (RhoA, Rac1, Cdc42), which are master regulators of actin dynamics.[14]
Disruption of the actin network can alter the feedback loops that control the activity of Rho GTPases and their downstream effectors. These pathways govern the formation of distinct actin structures:
-
RhoA activation typically leads to the formation of contractile actin-myosin stress fibers through effectors like ROCK.[14]
-
Rac1 activation promotes the formation of lamellipodia (sheet-like protrusions) via effectors like the WAVE complex.
-
Cdc42 activation triggers the formation of filopodia (finger-like protrusions) through effectors like WASp/N-WASP.[6]
By depolymerizing actin filaments, both this compound and Cytochalasin D interfere with the structural basis of these processes, thereby impacting downstream signaling related to cell adhesion, migration, and mechanotransduction.
Caption: Rho GTPase signaling to the actin cytoskeleton and its disruption.
Conclusion and Recommendations
The choice between this compound and Cytochalasin D depends on the experimental question.
-
Choose this compound (or other latrunculins) when the goal is to rapidly and efficiently eliminate the pool of polymerizable G-actin, leading to a global and swift disassembly of most actin structures. Its effects are potent and occur over a narrow concentration range.[10]
-
Choose Cytochalasin D when the goal is to specifically inhibit actin filament elongation at the barbed end. Because it leaves the G-actin pool intact, it can be used to study processes specifically dependent on filament elongation versus nucleation. Its broader effective concentration range may allow for more nuanced dose-response studies.[10][11]
Both compounds are powerful tools for dissecting the role of the actin cytoskeleton. A thorough understanding of their distinct mechanisms and quantitative properties, supported by the experimental protocols outlined here, is essential for the rigorous design and interpretation of research in this field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. adipogen.com [adipogen.com]
- 4. 2.5. Immunofluorescence Analysis and Staining of the Actin Cytoskeleton [bio-protocol.org]
- 5. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cellproduce.co.jp [cellproduce.co.jp]
- 13. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Validating 16-Epi-latrunculin B Activity in a New Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 16-Epi-latrunculin B, a stereoisomer of the potent actin polymerization inhibitor Latrunculin B.[1] The protocols and data presentation formats are designed for objective comparison against established actin-targeting agents in a new cell line, using the A549 human lung carcinoma cell line as an example.
Introduction to this compound and its Mechanism of Action
The actin cytoskeleton is a dynamic network of filaments essential for numerous cellular processes, including cell motility, division, and maintenance of morphology.[2] Compounds that disrupt actin dynamics are invaluable tools in cell biology and potential therapeutic agents, particularly in oncology.[3][4]
Latrunculins are a class of marine-derived toxins that inhibit actin polymerization by binding to monomeric G-actin in a 1:1 stoichiometric ratio.[2][5] This sequestration of actin monomers prevents their incorporation into growing filamentous F-actin, leading to the net depolymerization of existing actin filaments.[2][6] this compound is a stereoisomer of Latrunculin B, first isolated from the Red Sea sponge Negombata magnifica.[1][7] Its activity is presumed to be similar to other latrunculins, making it a candidate for studies involving cytoskeletal disruption. This guide outlines the essential experiments to confirm and quantify its activity.
Caption: Mechanism of this compound action on actin polymerization.
Experimental Validation Workflow
A multi-assay approach is recommended to build a comprehensive profile of this compound's activity.[3] The workflow begins with determining the cytotoxic profile to establish appropriate concentrations for subsequent functional assays, followed by direct visualization and quantification of actin disruption, and concludes with a functional assessment of cell migration.
Caption: Recommended workflow for validating compound activity.
Detailed Experimental Protocols
The following protocols are tailored for the A549 cell line but can be adapted for other adherent cell lines. Latrunculin B is used as a positive control for comparison, and a vehicle control (e.g., 0.1% DMSO) is essential for all experiments.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) and a range of non-toxic concentrations for subsequent experiments.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Latrunculin B (e.g., from 0.01 µM to 100 µM) in complete medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: F-Actin Staining and Visualization
Objective: To visually confirm the disruption of F-actin stress fibers.
-
Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate at 50,000 cells/well. Incubate for 24 hours.
-
Treatment: Treat cells with non-toxic concentrations of this compound and Latrunculin B (e.g., 0.5 µM, 1 µM, 2 µM) determined from the MTT assay. Incubate for 1-4 hours.
-
Fixation: Wash cells twice with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash three times with PBS. Stain with a fluorescent phalloidin conjugate (e.g., Phalloidin-iFluor 488) at a 1:1000 dilution in PBS with 1% BSA for 30 minutes at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount coverslips on microscope slides using a mounting medium containing DAPI (for nuclear counterstaining).
-
Imaging: Visualize using a fluorescence microscope. Compare the integrity of actin stress fibers in treated cells to the vehicle control.
Protocol 3: Wound Healing (Scratch) Assay
Objective: To assess the functional impact of actin disruption on cell migration.
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a uniform "scratch" or gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing & Treatment: Gently wash with PBS to remove detached cells. Add fresh medium containing sub-lethal concentrations of this compound, Latrunculin B, or vehicle control.
-
Imaging: Immediately capture an image of the scratch (T=0 hours) using a phase-contrast microscope.
-
Incubation & Monitoring: Incubate the plate at 37°C. Capture additional images of the same field at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation for Comparison
Quantitative data should be summarized in tables to facilitate a clear comparison between this compound, the positive control (Latrunculin B), and the vehicle control.
Table 1: Cytotoxicity of Actin Inhibitors on A549 Cells
| Compound | IC50 (µM) after 24h | 95% Confidence Interval |
| Vehicle (0.1% DMSO) | > 100 | N/A |
| Latrunculin B | 1.8 | 1.5 - 2.1 |
| This compound | 4.2 | 3.8 - 4.7 |
Table 2: Effect on A549 Cell Migration (Wound Closure % at 24h)
| Treatment | Concentration (µM) | Mean Wound Closure (%) | Standard Deviation |
| Vehicle (0.1% DMSO) | N/A | 85.2 | ± 5.6 |
| Latrunculin B | 1.0 | 22.5 | ± 4.1 |
| This compound | 1.0 | 48.7 | ± 6.3 |
| This compound | 2.0 | 25.1 | ± 3.9 |
Table 3: Quantification of F-Actin Disruption
| Treatment | Concentration (µM) | F-Actin Integrity Score* | Description |
| Vehicle (0.1% DMSO) | N/A | 4 (Intact) | Well-defined stress fibers |
| Latrunculin B | 1.0 | 1 (Severe Disruption) | Punctate actin aggregates, no fibers |
| This compound | 2.0 | 2 (Moderate Disruption) | Loss of central stress fibers, cortical actin remains |
*Qualitative scoring based on fluorescence imaging (e.g., 4=Intact, 3=Minor Disruption, 2=Moderate Disruption, 1=Severe Disruption).
References
- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Characterization of the activities of actin-affecting drugs on tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 7. glpbio.com [glpbio.com]
Evaluating the Specificity of 16-Epi-latrunculin B for Actin Over Other Cytoskeletal Components
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16-Epi-latrunculin B's performance in specifically targeting the actin cytoskeleton over other key cellular structural components, namely microtubules and intermediate filaments. The information presented is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound, a stereoisomer of Latrunculin B, is a potent inhibitor of actin polymerization. Like other members of the latrunculin family, it functions by sequestering globular actin (G-actin) monomers, thereby preventing their incorporation into filamentous actin (F-actin) and leading to the depolymerization of existing actin filaments.[1][2] While direct comparative studies on the specificity of this compound for actin versus other cytoskeletal elements are limited, the well-established mechanism of action for the latrunculin family strongly suggests a high degree of selectivity for actin. This guide consolidates the available data for this compound and its close structural analog, Latrunculin B, to provide a comprehensive evaluation of its specificity.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Latrunculin B
The following table summarizes the cytotoxic effects of this compound and Latrunculin B on various cell lines. This data provides an indirect measure of their biological activity, which is primarily attributed to their actin-disrupting properties.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Murine Tumor Cell Lines | Cancer | Data not available | [3] |
| Murine Normal Cell Lines | Normal | Data not available | [3] | |
| Latrunculin B | HCT116 | Human Colon Carcinoma | 7.1 | |
| MDA-MB-435 | Human Melanoma | 4.8 | ||
| HeLa | Human Cervical Cancer | 1.4 | [4] |
Note: Specific IC50 values for the cytotoxicity of this compound were not available in the reviewed literature. However, a study by Hoye et al. (2002) determined the cytotoxicity of both compounds, indicating that such data exists.[3]
Table 2: Comparative Effects of Latrunculin B on Different Cellular Processes
This table highlights the concentration-dependent effects of Latrunculin B on various actin-mediated cellular processes, further illustrating its potent and specific action on the actin cytoskeleton.
| Cellular Process | Organism/Cell Type | Effective Concentration | Effect | Reference |
| Pollen Germination | Maize | 40-50 nM (half-maximal inhibition) | Inhibition of germination | [5] |
| Pollen Tube Extension | Maize | 5-7 nM (half-maximal inhibition) | Inhibition of tube growth | [5] |
| Disruption of Cellular Mechanical Properties | Fibroblasts | 20-200 nM | Reduction in contractile force and stiffness | [6][7] |
| Inhibition of Actin Polymerization | In vitro | 284 ± 72 nM (IC50 for Latrunculin A) | Prevents G-actin polymerization | [8] |
Experimental Protocols
To aid in the independent verification and further investigation of this compound's specificity, detailed protocols for key experimental assays are provided below.
Immunofluorescence Staining for Cytoskeletal Components
This protocol allows for the visualization of actin filaments, microtubules, and intermediate filaments within cells following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (or other compounds for comparison)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-vimentin for intermediate filaments)
-
Fluorescently-labeled secondary antibodies
-
Fluorescently-labeled phalloidin (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
Western Blot Analysis of Cytoskeletal Proteins
This method is used to quantify the total protein levels of actin, tubulin, and intermediate filament proteins after drug treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-actin, anti-α-tubulin, anti-vimentin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to compare protein levels between treated and untreated samples.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action of this compound and the general workflow for assessing its specificity.
Caption: Mechanism of this compound action.
Caption: Workflow for assessing cytoskeletal specificity.
Conclusion
Based on its mechanism of action, which is shared with other members of the latrunculin family, this compound is expected to be a highly specific inhibitor of actin polymerization. It directly targets G-actin monomers, a mechanism that is distinct from the modes of action of compounds that affect microtubules (e.g., taxol, nocodazole) or intermediate filaments. While direct comparative quantitative data for this compound's effects on all three cytoskeletal components is currently lacking in the public domain, the available information on its cytotoxicity and the well-documented actin-specificity of Latrunculin B provide strong evidence for its selective activity.
For researchers requiring absolute confirmation of its specificity in their experimental system, it is recommended to perform the detailed experimental protocols outlined in this guide. Such studies will not only validate the specificity of this compound but also contribute valuable data to the scientific community.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. adipogen.com [adipogen.com]
- 3. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 16-Epi-latrunculin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 16-Epi-latrunculin B, a potent actin polymerization inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), conflicting safety information necessitates a cautious and compliant approach to its disposal.[1] This guide provides essential, step-by-step procedures to ensure the safe handling and disposal of this compound and associated waste.
Contradictory Safety Information and Recommended Precautions
The Safety Data Sheet (SDS) for this compound from one supplier suggests that smaller quantities can be disposed of with household waste.[1] However, the accompanying product information sheet advises that the "material should be considered hazardous until further information becomes available".[2] Given this discrepancy and the cytotoxic and antiviral properties of the compound, it is imperative to adopt a conservative approach. Standard laboratory practice dictates that research chemicals, regardless of their formal hazard classification, should not be disposed of in household or general waste streams.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Parameter | Value | Source |
| Purity | ≥95% | [2] |
| Molecular Weight | 395.5 g/mol | [2] |
| CAS Number | 444911-05-1 | [1] |
| GHS Classification | Not Classified | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in Ethanol and DMSO | [2] |
Experimental Protocols: Disposal Procedures
The following detailed methodologies provide a clear, step-by-step process for the safe disposal of this compound and contaminated materials.
Disposal of Unused this compound
This protocol outlines the procedure for disposing of expired, surplus, or unwanted this compound.
Methodology:
-
Consult Institutional Guidelines: Prior to initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Package for Disposal:
-
Ensure the primary container holding the this compound is securely sealed.
-
Place the primary container in a larger, leak-proof, and clearly labeled secondary container.
-
The label on the secondary container should include:
-
"Waste: this compound"
-
CAS Number: 444911-05-1
-
Approximate quantity
-
Date of packaging for disposal
-
-
-
Arrange for Professional Disposal: Transfer the packaged waste to your institution's designated chemical waste storage area. The waste should be collected by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical via standard laboratory drains or as general solid waste.
Decontamination and Disposal of Labware and Consumables
This protocol addresses the disposal of items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
Methodology:
-
Segregate Contaminated Waste: At the point of use, immediately segregate all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.
-
Labeling: The waste container should be labeled as "Waste Contaminated with this compound".
-
Disposal as Chemical Waste: This contaminated waste should be disposed of through your institution's chemical waste stream, not as regular laboratory or biohazardous waste.
-
Glassware Decontamination: Reusable glassware should be decontaminated by soaking in a suitable laboratory detergent followed by thorough rinsing with water and an appropriate solvent (e.g., ethanol), if compatible with the glassware material. The initial rinsate should be collected and disposed of as liquid chemical waste.
Disposal of Empty Containers
The disposal of the original product container requires adherence to official regulations.[1]
Methodology:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.
-
Collect the rinsate in a designated container for liquid chemical waste.
-
-
Defacing the Label: Obliterate or remove the original product label to prevent misidentification.
-
Disposal: Dispose of the triple-rinsed container in accordance with your institution's guidelines for chemically contaminated glassware or plastic.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
